Product packaging for 2,4,5-Triiodoimidazole(Cat. No.:CAS No. 1746-25-4)

2,4,5-Triiodoimidazole

Cat. No.: B157059
CAS No.: 1746-25-4
M. Wt: 445.77 g/mol
InChI Key: HIDCNJIBRZBEPN-UHFFFAOYSA-N
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Description

2,4,5-Triiodoimidazole, also known as this compound, is a useful research compound. Its molecular formula is C3HI3N2 and its molecular weight is 445.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222411. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3HI3N2 B157059 2,4,5-Triiodoimidazole CAS No. 1746-25-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,5-triiodo-1H-imidazole
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InChI

InChI=1S/C3HI3N2/c4-1-2(5)8-3(6)7-1/h(H,7,8)
Source PubChem
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InChI Key

HIDCNJIBRZBEPN-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N1)I)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HI3N2
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DSSTOX Substance ID

DTXSID70169855
Record name 2,4,5-Triiodoimidazole
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Molecular Weight

445.77 g/mol
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CAS No.

1746-25-4
Record name 2,4,5-Triiodo-1H-imidazole
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4,5-Triiodoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,4,5-triiodoimidazole. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this halogenated heterocyclic compound. This document summarizes key quantitative data, outlines detailed experimental protocols for its synthesis and property determination, and presents visual workflows and a proposed mechanism of action to facilitate a deeper understanding of its scientific relevance.

Introduction

This compound is a halogenated derivative of imidazole, characterized by the substitution of iodine atoms at the 2, 4, and 5 positions of the imidazole ring. The presence of three iodine atoms significantly influences its molecular weight, reactivity, and potential biological activity. This compound is of particular interest in medicinal chemistry and pharmaceutical development due to its potential role as an intermediate in the synthesis of iodine-containing drugs, particularly those related to thyroid disorders.[1] Its high iodine content also makes it a candidate for investigation in diagnostic imaging and biochemical research involving iodine metabolism.[1]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various experimental settings.

Table 1: General and Physical Properties
PropertyValueSource(s)
CAS Number 1746-25-4[1]
Molecular Formula C₃HI₃N₂[1]
Molecular Weight 445.77 g/mol [1]
Appearance White to orange to green powder/crystal[1]
Melting Point 184 - 190 °C[1]
Solubility Sparingly soluble in water
Stability Stable under recommended storage conditions
Storage Store at 2 - 8 °C in a dry, dark place under an inert atmosphere.[1]
Table 2: Spectroscopic and Other Properties
PropertyDataSource(s)
¹H NMR Data not available in searched literature. Expected to show a single signal for the N-H proton.
¹³C NMR Data not available in searched literature. Expected to show signals for the three iodine-substituted carbons.
FT-IR Data not available in searched literature. Expected to show characteristic peaks for N-H stretching, C=N stretching, and C-I stretching.
Mass Spectrometry Data not available in searched literature. Expected to show a molecular ion peak corresponding to its molecular weight.

Experimental Protocols

This section provides detailed methodologies for the synthesis and determination of key physical properties of this compound. These protocols are based on general established methods for similar compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through the direct iodination of imidazole. The following is a plausible experimental protocol:

Materials:

  • Imidazole

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, dilute)

  • Ethanol

  • Water (deionized)

Procedure:

  • Preparation of Iodinating Solution: In a flask, dissolve potassium iodide in water. To this solution, add elemental iodine and stir until it is completely dissolved.

  • Reaction Setup: In a separate reaction vessel, dissolve imidazole in an aqueous solution of sodium hydroxide.

  • Iodination: Cool the imidazole solution in an ice bath. Slowly add the iodinating solution dropwise to the cooled imidazole solution with continuous stirring. The reaction is typically carried out in excess of the iodinating agent to promote tri-substitution.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the reaction mixture with dilute hydrochloric acid to precipitate the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol-water mixture, to yield the final product.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.[2]

Procedure:

  • Finely powder a small amount of the dry crystalline sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block slowly, at a rate of 1-2 °C per minute, especially when approaching the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point of the sample.

Determination of Solubility

A qualitative and semi-quantitative determination of solubility can be performed using the following method:

Procedure:

  • Add a small, measured amount of this compound (e.g., 10 mg) to a test tube.

  • Add a measured volume of the solvent to be tested (e.g., 1 mL of water) to the test tube.

  • Vigorously shake the test tube for a set period (e.g., 1 minute).

  • Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble in that solvent at that concentration.

  • If the solid has not completely dissolved, the mixture can be heated gently to observe any change in solubility with temperature.

Mandatory Visualizations

Proposed Synthesis Workflow

G Proposed Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product imidazole Imidazole reaction Iodination in Alkaline Solution imidazole->reaction iodine Iodine (I₂) iodine->reaction naoh Sodium Hydroxide (NaOH) naoh->reaction ki Potassium Iodide (KI) ki->reaction neutralization Neutralization with HCl reaction->neutralization filtration Filtration neutralization->filtration recrystallization Recrystallization filtration->recrystallization product This compound recrystallization->product

Caption: A proposed workflow for the synthesis of this compound.

Proposed Mechanism of Action in Thyroid Hormone Synthesis

Given its high iodine content, a plausible, yet hypothetical, mechanism of action for this compound is its involvement in the thyroid hormone synthesis pathway. It could potentially act as an iodine donor or interact with key enzymes in the process.

G Proposed Role of this compound in Thyroid Hormone Synthesis cluster_input Inputs cluster_thyroid_cell Thyroid Follicular Cell cluster_output Output iodide Iodide (I⁻) from Bloodstream tpo Thyroid Peroxidase (TPO) iodide->tpo Oxidation triiodoimidazole This compound (Potential Iodine Source) triiodoimidazole->tpo Potential Iodine Donation tg Thyroglobulin (Tg) tpo->tg Iodination of Tyrosine Residues mit_dit MIT & DIT Formation tg->mit_dit t3_t4 T₃ & T₄ Synthesis mit_dit->t3_t4 Coupling Reaction hormones Thyroid Hormones (T₃, T₄) Released into Bloodstream t3_t4->hormones

Caption: A hypothetical pathway for the involvement of this compound.

General Characterization Workflow

The characterization of synthesized this compound would follow a standard analytical workflow to confirm its identity and purity.

G General Characterization Workflow for this compound cluster_physical Physical Characterization cluster_spectroscopic Spectroscopic Analysis cluster_purity Purity Assessment start Synthesized this compound mp Melting Point Determination start->mp solubility Solubility Tests start->solubility nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ftir FT-IR Spectroscopy start->ftir ms Mass Spectrometry start->ms tlc Thin Layer Chromatography (TLC) start->tlc hplc High-Performance Liquid Chromatography (HPLC) start->hplc end Confirmed Structure & Purity mp->end solubility->end nmr->end ftir->end ms->end tlc->end hplc->end

Caption: A general workflow for the characterization of this compound.

Conclusion

This compound is a molecule with significant potential in medicinal chemistry and related fields. Its physical and chemical properties, largely dictated by the presence of three iodine atoms, make it a valuable precursor for the synthesis of novel therapeutic and diagnostic agents. This guide has provided a foundational understanding of its properties, along with practical experimental protocols and conceptual workflows. Further research is warranted to fully elucidate its spectroscopic characteristics and to validate its proposed mechanism of action in biological systems, particularly in the context of thyroid hormone regulation. Such studies will be instrumental in unlocking the full therapeutic and scientific potential of this intriguing compound.

References

2,4,5-triiodoimidazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2,4,5-Triiodoimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated imidazole derivative of significant interest in pharmaceutical and biochemical research. This document details the compound's fundamental physicochemical properties, provides a plausible experimental protocol for its synthesis, and explores its potential biological mechanism of action, particularly in the context of thyroid hormone regulation. All quantitative data is presented in structured tables for clarity, and a proposed signaling pathway is visualized using the DOT language.

Introduction

This compound is a heterocyclic organic compound characterized by an imidazole ring substituted with three iodine atoms.[1] This high degree of iodination confers unique chemical properties, making it a valuable intermediate in organic synthesis and a subject of study for various biological activities.[1][2] Its structural similarity to other imidazole-based compounds used in medicine suggests its potential as a pharmacologically active agent. This guide aims to consolidate the available technical information on this compound for researchers and professionals in the field of drug development and biochemical sciences.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
CAS Number 1746-25-4[3][4]
Molecular Formula C₃HI₃N₂[4][5]
Molecular Weight 445.77 g/mol [4][5]
Appearance White to off-white crystalline powder
Melting Point 184 - 190 °C[2]
Solubility Sparingly soluble in water

Synthesis of this compound: An Experimental Protocol

Principle: The synthesis is based on the electrophilic substitution of the imidazole ring with iodine. Due to the activating nature of the imidazole ring, direct iodination using molecular iodine in the presence of a base is a feasible approach. To achieve tri-substitution, a stoichiometric excess of the iodinating agent and controlled reaction conditions are necessary.

Materials:

  • Imidazole

  • Iodine (I₂)

  • Sodium Hydroxide (NaOH)

  • Sodium Iodide (NaI) (to aid in I₂ dissolution)

  • Deionized Water

  • Hydrochloric Acid (HCl) (for neutralization)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Imidazole Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve a specific molar quantity of imidazole in an aqueous solution of sodium hydroxide. Cool the mixture to 0-5 °C in an ice bath.

  • Preparation of the Iodinating Solution: In a separate beaker, dissolve a three-fold molar excess of iodine and a catalytic amount of sodium iodide in deionized water. This may require stirring for a period to ensure complete dissolution.

  • Iodination Reaction: Slowly add the iodine solution to the cooled imidazole solution via the dropping funnel over a period of 1-2 hours, ensuring the temperature is maintained below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully neutralize the mixture with hydrochloric acid to a pH of approximately 7. A precipitate of crude this compound should form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Data Presentation:

ReactantMolar Mass ( g/mol )Stoichiometric Ratio
Imidazole68.081
Iodine (I₂)253.813
Sodium Hydroxide40.003

Biological Activity and Signaling Pathway

The biological activity of this compound is an area of active research, with particular interest in its role as a potential modulator of thyroid function.[2] Imidazole-based compounds are known to interfere with thyroid hormone synthesis.

Proposed Mechanism of Action

It is hypothesized that this compound may act as an inhibitor of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. TPO catalyzes the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodinated tyrosines to form thyroxine (T4) and triiodothyronine (T3).[6] By inhibiting TPO, this compound could effectively decrease the production of thyroid hormones, a mechanism shared by some antithyroid drugs.[6]

Signaling Pathway Diagram

The following diagram illustrates the proposed inhibitory effect of this compound on the thyroid hormone synthesis pathway.

ThyroidHormoneSynthesis cluster_blood Bloodstream cluster_follicular_cell Thyroid Follicular Cell cluster_colloid Follicular Lumen (Colloid) Iodide_blood Iodide (I⁻) NIS NIS Transporter Iodide_blood->NIS Uptake Iodide_cell Iodide (I⁻) NIS->Iodide_cell TPO Thyroid Peroxidase (TPO) Iodide_cell->TPO Oxidation MIT_DIT MIT & DIT TPO->MIT_DIT Organification T3_T4_Thyroglobulin T3 & T4 on Thyroglobulin TPO->T3_T4_Thyroglobulin Iodine Iodine (I₂) TPO->Iodine Thyroglobulin Thyroglobulin Thyroglobulin->TPO Iodination MIT_DIT->TPO Coupling Iodine->TPO Tiroimidazole This compound Tiroimidazole->TPO Inhibition SynthesisWorkflow start Start prep_imidazole Prepare Imidazole in NaOH(aq) start->prep_imidazole prep_iodine Prepare I₂/NaI Solution start->prep_iodine reaction Iodination Reaction (0-10°C) prep_imidazole->reaction prep_iodine->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Neutralize with HCl monitoring->workup Reaction Complete filtration Vacuum Filtration workup->filtration purification Recrystallize from Ethanol filtration->purification end Pure this compound purification->end

References

Spectroscopic Profile of 2,4,5-Triiodoimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,4,5-triiodoimidazole, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Mass Spectrometry

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern. Electron ionization mass spectrometry (EI-MS) is a common technique used for its analysis.

Table 1: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₃HI₃N₂[1][2]
Molecular Weight445.77 g/mol [1]
Exact Mass445.727383 g/mol [2]
Major Fragment Ions (m/z)
Molecular Ion [M]⁺446[1]
[M-I]⁺319[1]
[M-2I]⁺192[1]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for analyzing this compound is through Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent.

  • Gas Chromatography: The sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon and proton framework of a molecule. For this compound, both ¹H and ¹³C NMR data are crucial for structural confirmation.

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H12-14SingletThe N-H proton of the imidazole ring is expected to be a broad singlet in this downfield region.
¹³C110-140-The carbon atoms in the imidazole ring are expected to resonate in this range. The C-I bonds will significantly influence the chemical shifts.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3100-3300Medium, Broad
C=N Stretch1600-1650Medium
C-N Stretch1250-1350Medium
C-I Stretch500-600Strong
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: The solid this compound sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is recorded first. Then, the sample spectrum is recorded.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

G Synthesis and Spectroscopic Analysis of this compound A Synthesis of this compound B Purification A->B Crude Product C Structural Confirmation B->C Purified Product D Mass Spectrometry (MS) C->D E NMR Spectroscopy (¹H, ¹³C) C->E F Infrared (IR) Spectroscopy C->F G Data Analysis and Interpretation D->G E->G F->G H Final Characterized Product G->H

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide on the Early Synthesis of Polyiodinated Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. Polyiodinated imidazoles, in particular, serve as crucial intermediates in the synthesis of complex pharmaceuticals and novel materials. The iodine substituents not only modulate the electronic properties of the imidazole ring but also provide reactive handles for further functionalization, for instance, through cross-coupling reactions. This guide delves into the foundational literature concerning the synthesis of these important building blocks, providing a detailed look at the early experimental methods for preparing di-, tri-, and tetraiodoimidazoles.

Synthesis of Tetraiodoimidazole (I₄-Im)

The complete iodination of the imidazole ring to yield tetraiodoimidazole represents one of the earliest and most exhaustive examples of polyhalogenation of this heterocycle. The foundational methods rely on the direct reaction of imidazole with an excess of iodine in a strongly alkaline medium.

Experimental Protocol

A typical early synthesis of tetraiodoimidazole involves the following steps:

  • Dissolution of Imidazole: Imidazole is dissolved in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to form the imidazolide anion. This deprotonation is crucial for activating the ring towards electrophilic iodination.

  • Addition of Iodine: A solution of iodine, typically in the presence of potassium iodide to enhance its solubility in water (forming the triiodide ion, I₃⁻), is added portion-wise to the alkaline imidazole solution.

  • Reaction Conditions: The reaction is often carried out at or below room temperature with vigorous stirring. The addition of the iodine solution is controlled to manage the exothermic nature of the reaction.

  • Precipitation and Isolation: As the reaction proceeds, the polyiodinated imidazole derivatives precipitate from the aqueous solution due to their lower solubility. After the addition of iodine is complete, the reaction mixture is stirred for an extended period to ensure complete iodination.

  • Work-up: The resulting solid is collected by filtration, washed thoroughly with water to remove any unreacted salts and iodine, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.

Data Presentation
Reactant/ReagentRoleMolar Ratio (Typical)
ImidazoleStarting Material1
Iodine (I₂)Iodinating Agent> 4
Sodium Hydroxide (NaOH)Base (Activator)Excess
Potassium Iodide (KI)Solubilizing AgentVariable

Reaction Pathway Visualization

Synthesis_of_Tetraiodoimidazole cluster_reagents Reagents imidazole Imidazole tetraiodoimidazole Tetraiodoimidazole imidazole->tetraiodoimidazole Excess naoh NaOH (aq) naoh->imidazole iodine I₂ / KI (aq) iodine->imidazole

Caption: Synthetic pathway for Tetraiodoimidazole.

Synthesis of 2,4,5-Triiodoimidazole (I₃-Im)

The synthesis of this compound can be achieved either by direct, controlled iodination of imidazole or by the selective deiodination of tetraiodoimidazole. The former approach requires careful stoichiometry to avoid over-iodination.

Experimental Protocol (Direct Iodination)
  • Reaction Setup: Imidazole is dissolved in an alkaline aqueous solution as described for tetraiodoimidazole.

  • Stoichiometric Addition of Iodine: A solution of iodine and potassium iodide is added, but in a controlled molar ratio (approximately 3 equivalents of I₂ per equivalent of imidazole).

  • Temperature Control: The reaction is typically maintained at a low temperature (e.g., 0-5 °C) to enhance selectivity and minimize the formation of tetraiodoimidazole.

  • Isolation and Purification: The product is isolated by filtration and purified, often by recrystallization, to separate it from any di- or tetra-iodinated byproducts.

Data Presentation
Reactant/ReagentRoleMolar Ratio (Typical)
ImidazoleStarting Material1
Iodine (I₂)Iodinating Agent~ 3
Sodium Hydroxide (NaOH)Base (Activator)Excess
Potassium Iodide (KI)Solubilizing AgentVariable

Reaction Pathway Visualization

Synthesis_of_Triiodoimidazole cluster_reagents Reagents imidazole Imidazole triiodoimidazole This compound imidazole->triiodoimidazole ~3 eq. naoh NaOH (aq) naoh->imidazole iodine I₂ / KI (aq) iodine->imidazole

Caption: Synthetic pathway for this compound.

Synthesis of 4,5-Diiodoimidazole (I₂-Im)

The preparation of 4,5-diiodoimidazole is a common strategy, as this intermediate can then be used to synthesize other mono-iodinated imidazoles.[1] The synthesis involves the direct iodination of imidazole under alkaline conditions, with careful control of the stoichiometry to favor di-substitution.[2]

Experimental Protocol
  • Reaction Mixture: Imidazole and iodine are added to a suitable flask.[2]

  • Alkaline System: An aqueous solution of a base such as potassium hydroxide is added to the mixture.[2]

  • Reaction Conditions: The reaction is stirred at room temperature for a specified period (e.g., 3 hours).[2]

  • pH Adjustment and Isolation: The pH of the reaction mixture is adjusted to 8-9 with the addition of hydrochloric acid, leading to the precipitation of the product.[2]

  • Filtration and Drying: The solid 4,5-diiodoimidazole is collected by filtration and dried.[2] The overall yield for the formation of a mono-iodinated imidazole from this di-iodinated intermediate can be around 73.5%.[2]

Data Presentation
Reactant/ReagentRoleExample Molar Ratio
ImidazoleStarting Material1
Iodine (I₂)Iodinating Agent~1.9
Potassium Hydroxide (KOH)Base (Activator)~4.6

Reaction Pathway Visualization

Synthesis_of_Diiodoimidazole cluster_reagents Reagents imidazole Imidazole diiodoimidazole 4,5-Diiodoimidazole imidazole->diiodoimidazole ~2 eq. koh KOH (aq) koh->imidazole iodine I₂ (aq) iodine->imidazole

Caption: Synthetic pathway for 4,5-Diiodoimidazole.

The early literature on the synthesis of polyiodinated imidazoles laid the groundwork for the development of a wide range of functionalized heterocyclic compounds. The methods, characterized by their operational simplicity, rely on the direct electrophilic iodination of the imidazole ring under alkaline conditions. While these foundational techniques sometimes lack the precision and efficiency of modern synthetic methods, they remain historically significant and conceptually relevant. Understanding these early protocols provides valuable context for contemporary research and highlights the enduring importance of polyiodinated imidazoles in the field of chemical synthesis and drug development.

References

Quantum Chemical Analysis of 2,4,5-Triiodoimidazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical whitepaper provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2,4,5-triiodoimidazole. Aimed at researchers, scientists, and professionals in the field of drug development, this guide details the computational methodologies, presents illustrative data in a structured format, and visualizes the workflow and conceptual relationships inherent in such an analysis. While specific experimental data for this molecule is not publicly available, this document serves as a roadmap for its computational investigation, drawing upon established theoretical chemistry protocols.

Introduction to this compound and Computational Chemistry

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] Its tri-iodinated structure suggests unique electronic and reactive properties that could be exploited in the design of novel therapeutic agents, particularly those interacting with biological systems where iodine plays a role.[1] Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful, non-experimental approach to predict and understand the behavior of such molecules at the atomic level. These calculations can provide insights into molecular geometry, stability, reactivity, and spectroscopic signatures, thereby guiding and accelerating the drug discovery and development process.

This guide outlines a standard computational workflow for characterizing this compound, from initial structure optimization to the analysis of its molecular orbitals and electrostatic potential.

Computational Methodology

The following section details a robust protocol for the quantum chemical analysis of this compound. This methodology is based on widely accepted practices in computational chemistry for small organic molecules.

Software and Hardware

All calculations can be performed using a high-performance computing cluster and a standard quantum chemistry software package, such as Gaussian, ORCA, or GAMESS.

Computational Workflow

The overall computational workflow is depicted in the diagram below.

Computational_Workflow cluster_properties Calculated Properties A Initial Structure Generation (e.g., from PubChem) B Geometry Optimization (e.g., B3LYP/6-311G(d,p)) A->B C Frequency Calculation B->C E Single-Point Energy Calculation (Higher level of theory, optional) B->E D Confirmation of True Minimum (No imaginary frequencies) C->D F Property Calculations D->F Proceed if minimum is confirmed E->F P1 HOMO-LUMO F->P1 P2 Molecular Electrostatic Potential (MEP) F->P2 P3 Natural Bond Orbital (NBO) Analysis F->P3 P4 Vibrational Spectra (IR/Raman) F->P4 G Analysis of Results P1->G P2->G P3->G P4->G

Caption: Computational workflow for this compound analysis.
Step-by-Step Protocol

  • Initial Structure Generation : The initial 3D coordinates of this compound (C₃HI₃N₂) can be obtained from chemical databases like PubChem (CID 74459).[2] This structure serves as the starting point for calculations.

  • Geometry Optimization : The initial structure is optimized to find the lowest energy conformation. A common and effective method for this is the Density Functional Theory (DFT) approach with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional. A Pople-style basis set, such as 6-311G(d,p), is suitable for providing a good balance between accuracy and computational cost for the atoms involved (C, H, N, I). The optimization process continues until the forces on the atoms and the energy change between steps fall below predefined convergence criteria.

  • Frequency Calculation : Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311G(d,p)). This is a critical step to:

    • Confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

    • Predict the vibrational (infrared and Raman) spectra of the molecule.

    • Obtain zero-point vibrational energy (ZPVE) and other thermodynamic properties.

  • Electronic Property Calculations : With the optimized geometry, various electronic properties are calculated:

    • Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transitions.

    • Molecular Electrostatic Potential (MEP) : An MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.

    • Natural Bond Orbital (NBO) Analysis : NBO analysis is performed to study intramolecular interactions, charge transfer, and the delocalization of electron density, providing insights into the molecule's electronic stability. This also yields the natural atomic charges on each atom.

Illustrative Data Presentation

The following tables summarize the kind of quantitative data that would be generated from the computational protocol described above. These are representative values and not the result of actual calculations.

Table 1: Optimized Geometrical Parameters (Illustrative)

ParameterBond/AngleValue (Å / °)
Bond Lengths C2-I2.09
C4-I2.10
C5-I2.10
N1-C21.37
C2-N31.36
N3-C41.38
C4-C51.35
C5-N11.38
N1-H1.01
Bond Angles N1-C2-N3110.5
C2-N3-C4106.0
N3-C4-C5109.0
C4-C5-N1108.5
C5-N1-C2106.0
Dihedral Angle I-C4-C5-I0.0

Table 2: Calculated Electronic Properties (Illustrative)

PropertyValue (Hartree)Value (eV)
HOMO Energy -0.254-6.91
LUMO Energy -0.088-2.39
HOMO-LUMO Energy Gap 0.1664.52
Dipole Moment -2.5 Debye

Table 3: NBO Atomic Charges (Illustrative)

AtomCharge (e)
N1-0.55
C2+0.30
N3-0.58
C4+0.15
C5+0.15
I (C2)-0.10
I (C4)-0.12
I (C5)-0.12
H (N1)+0.47

Interpretation of Results

The relationships between the calculated properties and their chemical interpretations are crucial for drug development. The diagram below illustrates these connections.

Interpretive_Diagram cluster_calc Calculated Properties cluster_interp Chemical Interpretation & Application HOMO_LUMO HOMO-LUMO Gap Reactivity Chemical Reactivity Kinetic Stability HOMO_LUMO->Reactivity MEP Molecular Electrostatic Potential Interactions Intermolecular Interactions (e.g., with protein targets) MEP->Interactions Identifies binding sites NBO NBO Charges NBO->Reactivity Indicates charge distribution NBO->Interactions Quantifies charge interactions VibFreq Vibrational Frequencies Spectra Spectroscopic Identification (IR/Raman) VibFreq->Spectra Stability Thermodynamic Stability VibFreq->Stability Confirms structural minimum

Caption: Relationship between calculated properties and their interpretation.
  • HOMO-LUMO Gap : A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. This can indicate how readily the molecule might participate in chemical reactions.

  • Molecular Electrostatic Potential (MEP) : The MEP map provides a visual guide to the molecule's charge distribution. Red regions (negative potential) are indicative of nucleophilic sites, prone to electrophilic attack, while blue regions (positive potential) indicate electrophilic sites. This is invaluable for predicting non-covalent interactions with biological targets like proteins and DNA.

  • NBO Charges : The calculated atomic charges from NBO analysis quantify the electron distribution, offering a more detailed picture than the MEP map. These charges are crucial for parameterizing molecular mechanics force fields used in molecular docking and dynamics simulations.

  • Vibrational Frequencies : The predicted IR and Raman spectra serve as a theoretical fingerprint of the molecule, which can be used to verify its synthesis and purity when compared with experimental spectra.

Conclusion

Quantum chemical calculations provide a foundational understanding of the intrinsic properties of this compound. The methodologies outlined in this guide enable the prediction of its geometry, stability, electronic structure, and spectroscopic characteristics. For drug development professionals, this information is critical for predicting reactivity, understanding potential intermolecular interactions with biological targets, and guiding further experimental studies. By employing this computational approach, researchers can make more informed decisions, ultimately streamlining the pipeline for discovering and developing new therapeutic agents.

References

An In-depth Technical Guide to the Solubility of 2,4,5-Triiodoimidazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4,5-triiodoimidazole in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a qualitative solubility profile, detailed experimental protocols for determining precise solubility, and a proposed synthesis workflow.

Introduction to this compound

2,4,5-Triiodo-1H-imidazole is a halogenated derivative of imidazole, where three hydrogen atoms on the imidazole ring are substituted with iodine atoms.[1] This substitution significantly increases the molecular weight and can influence its physicochemical properties, including solubility.[1] It is typically a solid at room temperature and finds applications in organic synthesis and as a potential pharmaceutical agent.[1]

Solubility Profile

Direct quantitative solubility data for this compound in a range of organic solvents is not extensively reported. However, based on the behavior of a structurally related compound, 4-iodo-1H-imidazole, and general principles of solubility, a qualitative profile can be inferred.

A technical guide for 4-iodo-1H-imidazole indicates a high solubility in dimethyl sulfoxide (DMSO) at 175 mg/mL, requiring sonication. It is also predicted to be generally soluble in other polar aprotic and polar protic organic solvents, with poor solubility in water due to its hydrophobic nature. Given the increased number of iodine atoms, this compound is expected to have a higher molecular weight and potentially different crystal lattice energy, which would affect its solubility. It is reasonable to anticipate good solubility in polar aprotic solvents like DMSO and dimethylformamide (DMF), and moderate to good solubility in alcohols like methanol and ethanol.

Table 1: Estimated and Known Solubility of Iodoimidazoles

CompoundSolventSolvent TypeQuantitative SolubilityQualitative Solubility
This compound Dimethyl Sulfoxide (DMSO)Polar AproticData not availableExpected to be soluble
MethanolPolar ProticData not availableExpected to be moderately soluble
EthanolPolar ProticData not availableExpected to be moderately soluble
AcetonitrilePolar AproticData not availableExpected to be sparingly to moderately soluble
Dichloromethane (DCM)NonpolarData not availableExpected to be sparingly soluble
4-Iodo-1H-imidazole Dimethyl Sulfoxide (DMSO)Polar Aprotic175 mg/mL (with sonication)[2]Soluble

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and robust technique for determining the thermodynamic (equilibrium) solubility of a compound.[2]

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, methanol, ethanol, acetonitrile, dichloromethane)

  • Sealed, inert containers (e.g., glass vials with screw caps)

  • Thermostatically controlled shaker or rotator

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) with UV detector or other suitable analytical instrument

Methodology:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.

  • Sample Dilution and Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula:

    Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of supernatant taken

Proposed Synthesis Workflow for this compound

While various methods exist for the synthesis of substituted imidazoles, a common approach for iodination involves the reaction of imidazole with an iodinating agent in the presence of a base.

SynthesisWorkflow Imidazole Imidazole Reaction Iodination Reaction Imidazole->Reaction IodinatingAgent Iodinating Agent (e.g., I₂, NIS) IodinatingAgent->Reaction Base Base (e.g., NaOH, NaHCO₃) Base->Reaction Solvent Solvent (e.g., H₂O, DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization) Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Proposed synthesis workflow for this compound.

References

The Rising Tide of Iodinated Imidazoles: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – In the dynamic landscape of drug discovery and development, the imidazole scaffold remains a cornerstone of medicinal chemistry. The strategic incorporation of iodine into this privileged heterocyclic structure has unlocked a new wave of therapeutic potential. This technical guide offers an in-depth exploration of the diverse biological activities of iodinated imidazoles, providing researchers, scientists, and drug development professionals with a comprehensive overview of their anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes critical biological pathways to facilitate further research and development in this promising area.

Anticancer Activities of Iodinated Imidazoles

Iodinated imidazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including kinase inhibition, microtubule destabilization, and topoisomerase inhibition. The introduction of iodine can enhance the therapeutic efficacy of these compounds.

A notable example is an iodine-substituted dimethoxyphenyl imidazole gold(I) complex, which has shown potent cytotoxicity against several hepatocellular carcinoma (HCC) cell lines. This compound was found to be at least two-fold more cytotoxic than cisplatin against these cancer cells[1]. In other research, iodine has been effectively used as a catalyst in the synthesis of imidazo[1,2-a]pyridine derivatives, leading to compounds with substantial anticancer effects[2][3]. For instance, compound 12b from one such series exhibited IC50 values of 11 μM against Hep-2 and MCF-7 cell lines, and 13 μM against HepG2 cells[2][3].

The anticancer mechanisms of imidazole derivatives are diverse. They are known to act as inhibitors of crucial signaling kinases such as RAF kinase, Checkpoint kinase 1 (CHK-1), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[4][5][6][7][8][9].

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected iodinated and other relevant imidazole derivatives against various cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Iodine-substituted dimethoxyphenyl imidazole gold(I) complexHepG2 (Hepatocellular Carcinoma)0.50[1]
SMMC-7721 (Hepatocellular Carcinoma)0.92[1]
Hep3B (Hepatocellular Carcinoma)0.52[1]
Imidazo[1,2-a]pyridine derivative (12b)Hep-2 (Laryngeal Carcinoma)11[2][3]
HepG2 (Hepatocellular Carcinoma)13[2][3]
MCF-7 (Breast Carcinoma)11[2][3]
A375 (Human Skin Cancer)11[2][3]
Ortho-iodo MERS-CoV helicase inhibitor (Compound 18)MERS-CoV Helicase ATPase2.73[10]
Imidazole-based ALK5 Kinase Inhibitor (Compound 57)ALK5 Kinase0.008[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (iodinated imidazoles) and incubated for a further 48 hours. A negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin) are included.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathway: Kinase Inhibition

Many iodinated imidazoles exert their anticancer effects by inhibiting protein kinases, which are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation. The diagram below illustrates a simplified workflow of how these inhibitors function.

kinase_inhibition_workflow cluster_cell Cancer Cell cluster_inhibitor Mechanism ATP ATP Kinase Protein Kinase (e.g., EGFR, RAF) ATP->Kinase Substrate Substrate (Inactive) Substrate->Kinase PhosphorylatedSubstrate Phosphorylated Substrate (Active) Kinase->PhosphorylatedSubstrate Phosphorylation IodinatedImidazole Iodinated Imidazole Inhibitor IodinatedImidazole->Kinase Binds to ATP-binding site Downstream Downstream Signaling (Proliferation, Survival) PhosphorylatedSubstrate->Downstream ergosterol_biosynthesis_inhibition Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Cytochrome P450 enzyme) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Catalyzes demethylation Membrane Fungal Cell Membrane (Disrupted integrity) Enzyme->Membrane Inhibition leads to lanosterol accumulation and... Ergosterol->Membrane Incorporation leads to stable membrane Membrane->Ergosterol Inhibitor Iodinated Imidazole Inhibitor->Enzyme Inhibits ic50_to_ki IC50 IC₅₀ (Inhibitor concentration for 50% inhibition) Equation Cheng-Prusoff Equation Kᵢ = IC₅₀ / (1 + [S]/Kₘ) IC50->Equation Ki Kᵢ (Inhibition Constant - affinity of inhibitor for enzyme) Km Kₘ (Michaelis Constant - substrate affinity) Km->Equation S [S] (Substrate Concentration) S->Equation Equation->Ki Calculates

References

Methodological & Application

2,4,5-triiodoimidazole as a reagent for radiolabeling with iodine isotopes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,5-Triiodo-1H-imidazole is a halogenated derivative of imidazole, characterized by the presence of three iodine atoms at the 2, 4, and 5 positions of the imidazole ring.[1][2] This compound is a stable, solid substance at room temperature.[1] Its highly iodinated structure makes it a subject of interest in medicinal chemistry and materials science, where its iodine content could theoretically be leveraged for radio-labeling applications.[1]

This document provides an overview of the potential, though not currently established, use of 2,4,5-triiodoimidazole as a reagent for radiolabeling with iodine isotopes. It is intended for researchers, scientists, and drug development professionals interested in novel radiolabeling methodologies.

Chemical Properties of 2,4,5-Triiodo-1H-imidazole

A summary of the key chemical properties of 2,4,5-triiodo-1H-imidazole is presented in Table 1.

PropertyValueReference
CAS Number 1746-25-4[3]
Molecular Formula C₃HI₃N₂[2]
Molecular Weight 445.77 g/mol [3]
Appearance Solid[1]
Structure Imidazole ring substituted with three iodine atoms[1]

Theoretical Application in Radiolabeling

The core concept behind using this compound for radiolabeling would involve an iodine isotope exchange reaction. In this hypothetical scenario, one or more of the stable iodine atoms on the imidazole ring would be replaced by a radioactive isotope of iodine, such as ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I.

The general principle of iodine isotope exchange is a known method in radiochemistry.[4] It typically involves heating the iodinated precursor compound in the presence of a radioactive iodide salt. The efficiency of the exchange can be influenced by factors such as temperature, reaction time, and the presence of catalysts.

A proposed workflow for such a radiolabeling process is outlined in the diagram below.

G cluster_workflow Hypothetical Radiolabeling Workflow start Start: this compound (Precursor) reagent Add Radioactive Iodine Isotope (e.g., Na¹²⁵I) start->reagent reaction Isotope Exchange Reaction (Heating/Catalysis) reagent->reaction purification Purification of Radiolabeled Product (e.g., HPLC) reaction->purification qc Quality Control (Radiochemical Purity, Specific Activity) purification->qc product Final Radiolabeled Imidazole Derivative qc->product

Caption: A conceptual workflow for radiolabeling using this compound via isotope exchange.

Experimental Protocols (Hypothetical)

Please note: The following protocols are hypothetical and based on general principles of iodine isotope exchange reactions. They have not been validated for this compound and would require significant optimization and validation.

Objective: To perform an iodine isotope exchange reaction to radiolabel this compound with Iodine-125.

Materials:

  • 2,4,5-Triiodo-1H-imidazole

  • Sodium Iodide [¹²⁵I]

  • Anhydrous ethanol

  • Reaction vial (sealed)

  • Heating block or oil bath

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • Thin-Layer Chromatography (TLC) system

Protocol 1: Thermal Isotope Exchange

  • Dissolve a known quantity of this compound in anhydrous ethanol in a sealed reaction vial.

  • Add the desired amount of Sodium Iodide [¹²⁵I] solution to the vial.

  • Seal the vial tightly and heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a defined period (e.g., 30-60 minutes).

  • After cooling, analyze an aliquot of the reaction mixture using radio-TLC or radio-HPLC to determine the radiochemical yield.

  • Purify the radiolabeled product using preparative HPLC.

  • Perform quality control on the purified product to determine radiochemical purity and specific activity.

Protocol 2: Catalyst-Assisted Isotope Exchange

  • Follow steps 1 and 2 from Protocol 1.

  • Add a suitable catalyst, such as a copper(I) or copper(II) salt, to the reaction mixture. Halogen exchange reactions are sometimes catalyzed by copper salts.[4]

  • Proceed with steps 3-6 from Protocol 1, potentially at a lower temperature or for a shorter duration due to the presence of the catalyst.

Challenges and Considerations

Despite the theoretical potential, there is a notable absence of published literature demonstrating the use of this compound as a radiolabeling reagent. Several factors may contribute to this:

  • Reactivity and Stability: The stability of the C-I bonds on the imidazole ring under the conditions required for isotope exchange is a critical factor. If the bonds are too stable, the exchange will not proceed efficiently. Conversely, if the molecule is unstable under these conditions, it may lead to decomposition and a low yield of the desired product.

  • Competing Reactions: The presence of three iodine atoms could lead to a mixture of mono-, di-, and tri-radiolabeled products, which would be challenging to separate and characterize.

  • Specific Activity: Achieving high specific activity through isotope exchange can be difficult, as it requires separating the radiolabeled compound from the unreacted, non-radioactive precursor.

  • Alternative Methods: More established and efficient methods for radioiodination exist, such as the use of organotin or organoboron precursors, which offer better control over the position of the radiolabel and often result in higher radiochemical yields and specific activities.

Conclusion

While this compound possesses a structure that theoretically lends itself to radioiodination via isotope exchange, there is currently no documented evidence of its successful application for this purpose. The information presented here is based on general radiochemical principles and should be considered a conceptual framework rather than an established methodology. Researchers interested in exploring this compound for radiolabeling would need to undertake significant foundational research to develop and validate a viable protocol. The lack of existing data suggests that other, more reliable methods for radioiodination are currently favored in the field of radiopharmacy.

References

Application Notes and Protocols: 2,4,5-Triiodoimidazole in the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 2,4,5-triiodoimidazole as a versatile building block in the synthesis of potential active pharmaceutical ingredients (APIs). While specific examples of commercially available APIs synthesized directly from this compound are not extensively documented in publicly available literature, its chemical properties make it a valuable starting material for the development of novel iodine-containing therapeutic agents. This document outlines its potential applications, key chemical data, and a general protocol for its derivatization.

Introduction

This compound is a halogenated heterocyclic compound that serves as a significant intermediate in the synthesis of various bioactive molecules.[1] Its tri-iodinated structure imparts high reactivity, making it a valuable component in the development of iodine-containing drugs.[1] Such compounds are explored for their therapeutic potential in treating conditions like thyroid disorders and certain cancers.[1] Furthermore, its ability to be radiolabeled makes it a candidate for the synthesis of diagnostic and therapeutic radiopharmaceuticals.

Key Data and Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C₃HI₃N₂--INVALID-LINK--
Molecular Weight 445.77 g/mol --INVALID-LINK--
CAS Number 1746-25-4--INVALID-LINK--
Appearance White to off-white crystalline powder--INVALID-LINK--
Melting Point 188-190 °C--INVALID-LINK--
Purity ≥98%--INVALID-LINK--
Solubility Sparingly soluble in water--INVALID-LINK--

Potential Applications in API Synthesis

The high iodine content and reactive nature of this compound make it a promising precursor for several classes of APIs.

Synthesis of Thyroid Hormone Analogs

Due to its significant iodine content, this compound is a logical starting point for the synthesis of thyroid hormone analogs.[1] Thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are critical for regulating metabolism, and synthetic analogs are used to treat thyroid disorders. The imidazole ring can serve as a bioisostere for other aromatic systems present in thyroid hormone mimetics.

Conceptual Synthetic Workflow for Thyroid Hormone Analogs

G start This compound step1 N-Alkylation / Arylation start->step1 step2 Functional Group Interconversion step1->step2 step3 Coupling with Tyrosine Derivative step2->step3 end Thyroid Hormone Analog step3->end

Caption: Conceptual workflow for synthesizing thyroid hormone analogs.

Development of Novel Antifungal and Antibacterial Agents

The imidazole moiety is a core structure in many successful antifungal and antibacterial drugs. While direct synthesis of known drugs from this compound is not documented, its derivatization could lead to novel compounds with antimicrobial activity. The iodine atoms can enhance lipophilicity and potentially improve cell membrane penetration.

Precursor for Radiopharmaceuticals and Contrast Agents

The presence of iodine makes this compound an attractive precursor for the synthesis of radiolabeled compounds for diagnostic imaging (e.g., PET or SPECT) and radiotherapy. By incorporating a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), targeted radiopharmaceuticals can be developed. Additionally, the high electron density of iodine makes it suitable for use in X-ray contrast agents.

Logical Pathway for Radiopharmaceutical Development

G start This compound step1 Introduction of Targeting Moiety start->step1 step2 Radioiodination step1->step2 step3 Purification and Quality Control step2->step3 end Radiolabeled API for Imaging or Therapy step3->end

Caption: General workflow for developing radiolabeled APIs.

Experimental Protocol: N-Alkylation of this compound (General Procedure)

This protocol describes a general method for the N-alkylation of this compound, a common first step in its derivatization. This procedure is based on established methods for similar iodo-imidazoles and should be optimized for specific substrates and scales.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkylating agent (e.g., alkyl halide)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to the flask under a nitrogen atmosphere to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

  • Alkylation: Dissolve the alkylating agent (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time will vary depending on the reactivity of the alkylating agent.

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated this compound.

Quantitative Data for a Representative N-Alkylation (Hypothetical):

ReactantMolar Eq.Molecular Weight ( g/mol )Mass (g)
This compound1.0445.774.46
Sodium Hydride (60%)1.140.00 (for 100%)0.44
Iodomethane1.2141.941.70
Product (Expected) 459.79
Hypothetical Yield ~70-90%

Note: This is a general protocol and specific conditions such as temperature, reaction time, and purification method may need to be optimized for different alkylating agents. Safety precautions should be taken when handling sodium hydride, which is highly reactive. All procedures should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols: The Role of 2,4,5-Triiodoimidazole in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Triiodo-1H-imidazole is a halogenated heterocyclic compound with significant potential in organic synthesis and medicinal chemistry.[1] While it is often utilized as a building block or reagent in the synthesis of more complex molecules, its highly polarized iodine atoms make it a compelling candidate for applications in organocatalysis, specifically through halogen bonding.[1][2] This document provides an overview of the potential catalytic role of 2,4,5-triiodoimidazole, focusing on a proposed catalytic cycle based on halogen bonding, along with detailed experimental protocols for its synthesis and a representative application.

It is important to note that while the principles of halogen bonding are well-established, a specific, widely recognized catalytic cycle for this compound is not extensively documented in peer-reviewed literature. The proposed cycle and protocols are based on the known reactivity of iodo-imidazoles and the principles of halogen bond-mediated catalysis.

Application Notes

Halogen Bonding Catalysis

Halogen bonding is a non-covalent interaction where a halogen atom with a region of positive electrostatic potential (a σ-hole) acts as a Lewis acid, interacting with a Lewis base. In the case of this compound, the electron-withdrawing imidazole ring enhances the electrophilic character of the iodine atoms, making them potent halogen bond donors. This interaction can be harnessed to activate substrates in a catalytic manner, similar to hydrogen bonding.

Proposed Catalytic Cycle of this compound in a Michael Addition

A plausible catalytic cycle for this compound in a Michael addition reaction is depicted below. In this cycle, the catalyst activates an α,β-unsaturated carbonyl compound towards nucleophilic attack.

Catalytic_Cycle Catalyst This compound (Catalyst) Activated_Complex Halogen-Bonded Activated Complex Catalyst->Activated_Complex + Substrate Substrate α,β-Unsaturated Carbonyl Nucleophile Michael Donor Product_Complex Product-Catalyst Complex Activated_Complex->Product_Complex + Nucleophile Product_Complex->Catalyst - Product Product Michael Adduct

Caption: Proposed catalytic cycle of this compound.

Quantitative Data

InteractionBond Length (Å)Bond Angle (°)Reference
C-I···N Halogen Bond2.884 - 2.953171.38 - 174.86[5]

These short bond lengths and near-linear bond angles are indicative of strong halogen bonds, supporting the potential for this compound to act as an effective halogen bond donor catalyst.[5]

Experimental Protocols

Protocol 1: Synthesis of 2,4,5-Triiodo-1H-imidazole

This protocol is adapted from the procedure described by Hughes, T. V. (1999).[6]

Materials:

  • Imidazole

  • Iodine (I₂)

  • Sodium hydroxide (NaOH)

  • Water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Dissolve imidazole in a solution of sodium hydroxide in water in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of iodine in ethanol to the cooled imidazole solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2,4,5-triiodo-1H-imidazole.

  • Dry the purified product under vacuum.

Protocol 2: Representative Halogen Bond-Catalyzed Michael Addition

This is a representative protocol illustrating the potential use of this compound as a halogen bond donor catalyst.

Materials:

  • Chalcone (or other α,β-unsaturated carbonyl compound)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • This compound (catalyst)

  • Toluene (or other suitable solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Experimental Workflow:

Experimental_Workflow Start Start Reactants Combine Chalcone, 1,3-Dicarbonyl, and this compound in Toluene Start->Reactants Stir Stir at Room Temperature Reactants->Stir Monitor Monitor Reaction by TLC Stir->Monitor Workup Quench Reaction and Perform Aqueous Work-up Monitor->Workup Purify Purify by Column Chromatography Workup->Purify End Characterize Product Purify->End

Caption: Workflow for a Michael addition catalyzed by this compound.

Procedure:

  • To a solution of chalcone (1 mmol) and the 1,3-dicarbonyl compound (1.2 mmol) in toluene (5 mL) in a round-bottom flask, add this compound (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions

2,4,5-Triiodo-1H-imidazole is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[6]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,5-Triiodoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2,4,5-triiodoimidazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general principle for maximizing the yield of this compound?

A1: The synthesis of this compound is achieved through the electrophilic iodination of the imidazole ring. To maximize the yield of the tri-iodinated product, it is crucial to drive the reaction to completion by employing an excess of the iodinating agent and maintaining alkaline conditions. This ensures the exhaustive iodination of all three carbon positions (C2, C4, and C5) of the imidazole ring.

Q2: Which iodinating agents are most effective for the synthesis of this compound?

A2: Stronger iodinating agents are generally preferred for the exhaustive iodination of imidazole. While molecular iodine (I₂) in the presence of a base is commonly used, more reactive agents can improve yields and reaction rates. Some effective iodinating agents include:

  • Molecular Iodine (I₂): Often used with a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). Its effectiveness is enhanced in an alkaline medium which activates the imidazole ring towards electrophilic substitution.

  • N-Iodosuccinimide (NIS): A milder but effective electrophilic iodinating agent.

  • 1,3-Diiodo-5,5-dimethylhydantoin (DIH): A powerful iodinating agent that can lead to high yields of poly-iodinated products.

Q3: What is the role of an alkaline medium in the synthesis?

A3: An alkaline medium, typically achieved by using a base like NaOH or KOH, is critical for activating the imidazole ring. The base deprotonates the imidazole, forming the highly reactive imidazolate anion. This increased nucleophilicity of the ring facilitates rapid and exhaustive electrophilic substitution by iodine.[1]

Q4: How can I purify the final this compound product?

A4: Purification can be challenging due to the potential presence of mono- and di-iodinated intermediates. The crude product, which precipitates upon neutralization of the reaction mixture, can be purified by recrystallization. A common solvent system for recrystallization is a mixture of ethanol and water.[2] If a mixture of iodinated imidazoles is present, column chromatography may be necessary for complete separation.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of this compound 1. Incomplete Iodination: Insufficient amount of iodinating agent or suboptimal reaction time. 2. Suboptimal pH: The reaction medium is not sufficiently alkaline to fully activate the imidazole ring. 3. Low Temperature: Reaction temperature may be too low for the reaction to proceed to completion.1. Increase Stoichiometry of Iodinating Agent: Use a molar excess of the iodinating agent (e.g., Iodine) relative to imidazole. 2. Ensure Alkaline Conditions: Maintain a high pH throughout the reaction by using a sufficient amount of base (e.g., NaOH). 3. Optimize Temperature: While initial addition of reagents may be done at low temperatures to control the reaction, subsequent stirring at room temperature or gentle heating can drive the reaction to completion.
Presence of Mono- and Di-iodinated Impurities 1. Insufficient Iodination: As described above. 2. Poor Reagent Quality: Impure starting materials or degraded iodinating agent.1. Force Reaction to Completion: Increase the molar ratio of the iodinating agent and prolong the reaction time. Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Verify Reagent Purity: Use fresh, high-purity imidazole and iodinating agents.
Difficulty in Product Isolation 1. Incomplete Precipitation: The product may not fully precipitate from the solution upon neutralization. 2. Product Loss During Washing: The product may have some solubility in the washing solvents.1. Adjust pH Carefully: Neutralize the reaction mixture slowly with an acid (e.g., HCl) to a pH of 7-8 to ensure maximum precipitation. 2. Minimize Wash Volumes: Use minimal amounts of cold washing solvents to reduce product loss.

Experimental Protocols

Protocol 1: Exhaustive Iodination of Imidazole using Molecular Iodine

This protocol is designed to favor the formation of this compound by using an excess of iodine in a basic medium.

Materials:

  • Imidazole

  • Sodium Hydroxide (NaOH)

  • Iodine (I₂)

  • Sodium Iodide (NaI) or Potassium Iodide (KI)

  • Deionized Water

  • Hydrochloric Acid (HCl) for neutralization

  • Ethanol for recrystallization

Procedure:

  • Preparation of Imidazole Solution:

    • In a round-bottom flask, dissolve a specific molar equivalent of sodium hydroxide in deionized water and cool the solution to room temperature.

    • Add 1 molar equivalent of imidazole and stir until completely dissolved.

  • Preparation of Iodine Solution:

    • In a separate beaker, dissolve at least 3 molar equivalents of sodium iodide or potassium iodide in a minimal amount of deionized water.

    • To this solution, add at least 3 molar equivalents of molecular iodine and stir until it is fully dissolved. The iodide salt is necessary to increase the solubility of iodine in water.

  • Reaction:

    • Cool the imidazole solution to 0°C in an ice bath.

    • Slowly add the iodine solution dropwise to the cooled imidazole solution with vigorous stirring, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours (e.g., 6-12 hours) to ensure complete iodination. Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • After the reaction is complete, carefully neutralize the mixture to a pH of 7-8 with concentrated hydrochloric acid. This will cause the crude this compound to precipitate as a solid.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization from a mixture of ethanol and water to yield the pure this compound.

Data Presentation

Table 1: Influence of Stoichiometry on Product Distribution (Illustrative)

Molar Ratio (I₂ : Imidazole)Predominant Product(s)Expected Yield of this compound
1 : 1Mono- and Di-iodoimidazolesLow
2 : 1Di- and Tri-iodoimidazolesModerate
> 3 : 1This compound High

Note: Actual yields will vary depending on specific reaction conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_imidazole Prepare Imidazole Solution (Imidazole + NaOH in Water) reaction React at 0°C, then warm to RT (Vigorous Stirring) prep_imidazole->reaction prep_iodine Prepare Iodine Solution (Iodine + NaI/KI in Water) prep_iodine->reaction neutralize Neutralize with HCl to pH 7-8 reaction->neutralize filtrate Filter Precipitate neutralize->filtrate wash Wash with Cold Water filtrate->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of This compound cause1 Incomplete Iodination low_yield->cause1 cause2 Suboptimal pH low_yield->cause2 cause3 Low Temperature low_yield->cause3 solution1 Increase Iodine Stoichiometry (>3 eq.) cause1->solution1 solution2 Ensure High pH (Sufficient NaOH) cause2->solution2 solution3 Increase Reaction Time/Temp cause3->solution3

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: Reactions with 2,4,5-Triiodoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,5-triiodoimidazole. The information is designed to help anticipate and address common issues encountered during chemical synthesis, with a focus on identifying and mitigating the formation of unwanted side products.

Troubleshooting Guides

Issue: Unexpected Side Products in Nitration Reactions

During the nitration of 1-methyl-2,4,5-triiodoimidazole, the formation of several side products can occur depending on the reaction conditions. These byproducts can complicate purification and reduce the yield of the desired nitrated product.

Potential Side Products:

  • Partially Nitrated Intermediates: Depending on the strength of the nitrating agent and reaction time, a mixture of mono-, di-, and tri-nitroimidazoles can be formed.[1][2][3]

  • Oxidation Byproduct: Formation of 1-methylimidazolidine-2,4,5-trione is a known oxidation side product.[1][2][3]

Troubleshooting Steps:

  • Control Nitrating Agent Concentration: The concentration of nitric acid significantly influences the product distribution. Using fuming nitric acid is more likely to lead to the fully nitrated product, while lower concentrations may favor the formation of partially nitrated intermediates.[1][3]

  • Optimize Reaction Temperature and Time: Carefully control the reaction temperature and time to minimize the formation of the oxidation byproduct. Prolonged reaction times or higher temperatures can increase the likelihood of imidazole ring oxidation.

  • Purification Strategy: Utilize column chromatography to separate the desired product from the various nitrated intermediates and the oxidation byproduct. The polarity of these compounds will differ, allowing for effective separation.

Issue: Low Yields and Side Products in N-Alkylation Reactions

N-alkylation of this compound can be challenging due to the steric hindrance imposed by the three iodine atoms on the imidazole ring. This can lead to low yields of the desired N-alkylated product and the formation of side products.

Potential Side Products:

  • Unreacted Starting Material: Due to the sterically hindered nature of the imidazole nitrogen, the reaction may not proceed to completion, leaving a significant amount of unreacted this compound.

  • Deiodination Products: Under certain basic conditions and elevated temperatures, deiodination of the imidazole ring may occur, leading to the formation of di- or mono-iodoimidazole derivatives, which can then be N-alkylated.

Troubleshooting Steps:

  • Choice of Base and Solvent: Use a strong, non-nucleophilic base to deprotonate the imidazole nitrogen without competing in the alkylation reaction. Anhydrous polar aprotic solvents are generally preferred.

  • Optimize Reaction Temperature: While heating may be necessary to overcome the activation energy, excessive temperatures can promote deiodination. A careful optimization of the reaction temperature is crucial.

  • Monitor Reaction Progress: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the reaction progress and identify the formation of any side products. This will help in determining the optimal reaction time.

Issue: Side Reactions in Cross-Coupling Reactions (e.g., Suzuki, Ullmann)

The iodine atoms on the this compound ring are susceptible to various side reactions during transition metal-catalyzed cross-coupling reactions.

Potential Side Products:

  • Homocoupling: Homocoupling of the organoboron reagent (in Suzuki coupling) or the aryl halide (in Ullmann coupling) can lead to dimeric byproducts.

  • Deiodination/Protiodeboronation: Cleavage of the C-I bond (deiodination) or the C-B bond (protodeboronation in Suzuki coupling) can result in the formation of imidazole with fewer iodine atoms or the corresponding arene from the organoboron reagent.

  • Multiple Couplings: The presence of three iodine atoms allows for the possibility of single, double, or triple coupling reactions. Controlling the stoichiometry of the coupling partners is critical to achieve the desired product.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium or copper catalyst and the corresponding ligand is crucial for achieving high selectivity and minimizing side reactions.

  • Control Stoichiometry: Carefully control the molar ratio of this compound to the coupling partner to favor the desired degree of substitution.

  • Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the catalyst and reagents.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the nitration of 1-methyl-2,4,5-triiodoimidazole?

A1: The most frequently observed side products are various nitrated intermediates, including 2,4-diiodo-1-methyl-5-nitroimidazole, 2,5-diiodo-1-methyl-4-nitroimidazole, 4,5-dinitro-2-iodo-1-methylimidazole, and 2,4-dinitro-5-iodo-1-methylimidazole. Additionally, an oxidation byproduct, 1-methylimidazolidine-2,4,5-trione, can be formed.[1][2][3]

Q2: How can I minimize the formation of the oxidation byproduct during nitration?

A2: To minimize the formation of 1-methylimidazolidine-2,4,5-trione, it is important to carefully control the reaction conditions. This includes using the appropriate concentration of the nitrating agent and avoiding excessive reaction temperatures and times. Monitoring the reaction closely can help in stopping it once the desired product is formed, without allowing for significant oxidation to occur.[1][3]

Q3: Is deiodination a common problem in reactions with this compound?

A3: Yes, deiodination can be a significant side reaction, particularly under basic conditions, at elevated temperatures, or in the presence of reducing agents. The C-I bond is susceptible to cleavage, which can lead to a mixture of imidazole derivatives with fewer than three iodine atoms. Careful selection of reaction conditions is necessary to minimize this unwanted side reaction.

Q4: In a Suzuki coupling reaction with this compound, how can I control the degree of substitution?

A4: Controlling the degree of substitution in a Suzuki coupling reaction with this compound primarily relies on the stoichiometry of the reactants. To achieve monosubstitution, a stoichiometric amount or a slight excess of the boronic acid derivative should be used. For di- or tri-substitution, a corresponding excess of the boronic acid and careful control of reaction time and temperature are necessary. It is also important to consider that the reactivity of the iodine atoms at different positions (C2, C4, and C5) may vary, potentially allowing for some regioselective control under specific conditions.

Data Presentation

Table 1: Side Products in the Nitration of 1-Methyl-2,4,5-triiodoimidazole

Side Product CategorySpecific Compounds
Nitrated Intermediates 2,4-diiodo-1-methyl-5-nitroimidazole[1][2][3]
2,5-diiodo-1-methyl-4-nitroimidazole[1][2][3]
4,5-dinitro-2-iodo-1-methylimidazole[1][2][3]
2,4-dinitro-5-iodo-1-methylimidazole[1][2][3]
Oxidation Byproduct 1-methylimidazolidine-2,4,5-trione[1][2][3]

Experimental Protocols

Key Experiment: Nitration of 1-Methyl-2,4,5-triiodoimidazole

Objective: To synthesize nitrated derivatives of 1-methyl-2,4,5-triiodoimidazole and characterize the potential side products.

Materials:

  • 1-methyl-2,4,5-triiodoimidazole

  • Nitric acid (various concentrations, e.g., 70%, fuming)

  • Sulfuric acid (concentrated)

  • Appropriate solvents for workup and purification (e.g., dichloromethane, ethyl acetate)

  • Standard laboratory glassware and safety equipment

General Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the desired nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) in an ice bath.

  • Slowly add a solution of 1-methyl-2,4,5-triiodoimidazole in a suitable solvent to the cooled nitrating agent while maintaining the temperature below a specified value (e.g., 5 °C).

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specific duration. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it over crushed ice.

  • Extract the product mixture with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product mixture.

  • Purify the crude mixture using column chromatography on silica gel with an appropriate eluent system to isolate the desired nitrated product and identify any side products.

Note: The specific concentrations of reagents, reaction times, and temperatures will determine the product distribution and should be optimized based on the desired outcome.[1][3]

Mandatory Visualization

Nitration_Side_Products 1-Methyl-2,4,5-triiodoimidazole 1-Methyl-2,4,5-triiodoimidazole Desired Product (1-Methyl-2,4,5-trinitroimidazole) Desired Product (1-Methyl-2,4,5-trinitroimidazole) 1-Methyl-2,4,5-triiodoimidazole->Desired Product (1-Methyl-2,4,5-trinitroimidazole) Controlled Nitration Side_Products Side Products 1-Methyl-2,4,5-triiodoimidazole->Side_Products Uncontrolled Conditions Nitrating Agent Nitrating Agent Nitrating Agent->1-Methyl-2,4,5-triiodoimidazole Nitrated Intermediates Mono-nitro Di-nitro Tri-nitro (isomers) Side_Products->Nitrated Intermediates Oxidation Byproduct 1-Methylimidazolidine-2,4,5-trione Side_Products->Oxidation Byproduct

Caption: Potential reaction pathways in the nitration of 1-methyl-2,4,5-triiodoimidazole.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Solution Problem Low Yield or Unexpected Side Products Reaction_Type Identify Reaction Type (Nitration, Alkylation, Coupling) Problem->Reaction_Type Check_Conditions Review Reaction Conditions (Temp, Time, Reagents) Reaction_Type->Check_Conditions Analyze_Byproducts Characterize Side Products (NMR, MS) Check_Conditions->Analyze_Byproducts Optimize_Conditions Optimize Reaction Parameters Analyze_Byproducts->Optimize_Conditions Modify_Workup Adjust Purification Strategy Optimize_Conditions->Modify_Workup Consult_Literature Review Relevant Literature Modify_Workup->Consult_Literature Success Improved Yield and Purity Consult_Literature->Success

Caption: A logical workflow for troubleshooting reactions involving this compound.

References

Technical Support Center: Purification of Crude 2,4,5-Triiodoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2,4,5-triiodoimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities in crude this compound are typically other iodinated imidazole species. These include mono- and di-iodinated imidazoles, which arise from incomplete iodination of the imidazole ring. Unreacted starting materials may also be present. The formation of these over-iodinated or under-iodinated byproducts can often be minimized by carefully controlling the reaction stoichiometry.

Q2: My purified this compound is discolored (e.g., yellow or brown). What could be the cause?

A2: Discoloration in iodinated compounds can be due to the presence of trace amounts of iodine or oxidation of the imidazole ring. Storing the compound in a dark place and under an inert atmosphere can help prevent degradation. If the discoloration persists after initial purification, a second purification step, such as treatment with a small amount of a reducing agent followed by recrystallization, may be necessary.

Q3: I am experiencing low recovery after recrystallization. How can I improve the yield?

A3: Low recovery during recrystallization can be due to several factors. Ensure that you are using a minimal amount of hot solvent to dissolve the crude product. Cooling the solution too quickly can lead to the precipitation of smaller, less pure crystals and can also trap impurities.[1] Allowing the solution to cool slowly to room temperature before further cooling in an ice bath can improve crystal formation and yield. Additionally, consider concentrating the mother liquor to obtain a second crop of crystals.

Q4: During column chromatography, my compound is streaking or showing poor separation. What can I do?

A4: Streaking, or tailing, of basic compounds like imidazoles on silica gel is a common issue due to strong interactions with the acidic silanol groups on the silica surface. To mitigate this, you can try switching to a neutral or basic stationary phase, such as alumina. Alternatively, adding a small amount (0.5-1%) of a basic modifier, like triethylamine or ammonia, to your eluent can neutralize the acidic sites on the silica gel and improve the peak shape and separation.

Q5: Which analytical techniques are best for assessing the purity of this compound?

A5: The most common and effective methods for purity assessment are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] HPLC, particularly with a C18 reverse-phase column, can provide excellent separation of this compound from less-iodinated impurities. Proton and Carbon-13 NMR can help to identify the presence of any proton-containing impurities and confirm the structure of the purified product.

Troubleshooting Guides

This section provides structured guidance for resolving specific issues you may encounter during the purification of crude this compound.

Issue 1: Ineffective Purification by Recrystallization
Symptom Possible Cause Suggested Solution
Oily precipitate forms instead of crystals.The solvent may not be ideal, or the concentration of impurities is too high.Try a different solvent or a co-solvent system. Pre-purification by passing a solution of the crude material through a short plug of silica gel may be necessary to remove highly polar impurities.
Crystals are colored despite recrystallization.Co-precipitation of colored impurities or residual iodine.Add a small amount of activated charcoal to the hot solution before filtering to remove colored impurities. To remove residual iodine, wash the filtered crystals with a dilute solution of sodium thiosulfate.
Low purity of crystals after recrystallization.The cooling process was too rapid, trapping impurities in the crystal lattice.Ensure the solution cools slowly and undisturbed to room temperature before placing it in an ice bath. A second recrystallization may be necessary.
Poor crystal formation.The solution may be too dilute, or the solvent is not optimal.Concentrate the solution by slowly evaporating some of the solvent. If crystals still do not form, try a different recrystallization solvent.
Issue 2: Poor Separation with Column Chromatography
Symptom Possible Cause Suggested Solution
Product elutes with the solvent front.The eluent is too polar.Start with a less polar solvent system. For example, begin with 100% hexane and gradually increase the polarity by adding ethyl acetate.
Product does not elute from the column.The eluent is not polar enough.Gradually increase the polarity of the eluent. A gradient elution from hexane/ethyl acetate to ethyl acetate/methanol may be necessary.
Broad peaks and poor resolution.Column overloading or improper packing.Use a larger column or reduce the amount of crude material loaded. Ensure the column is packed uniformly without any air bubbles.
Tailing of the product peak.Strong interaction between the basic imidazole and acidic silica gel.Use neutral or basic alumina as the stationary phase, or add 0.5-1% triethylamine or ammonia to the eluent system.

Experimental Protocols

The following are detailed methodologies for the purification of crude this compound.

Protocol 1: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to the flask, just enough to dissolve the solid.

  • Attach a condenser to the flask and heat the mixture to reflux with stirring until all the solid has dissolved.

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to reflux for a few minutes.

  • Perform a hot filtration to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

Objective: To separate this compound from less polar and more polar impurities using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: First, determine an appropriate eluent system by running a TLC of the crude material. Test various ratios of hexane and ethyl acetate. A good solvent system will give the this compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the determined hexane/ethyl acetate mixture.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation

Table 1: Purity Assessment of this compound after Different Purification Methods

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Recovery (%)
Single Recrystallization (Ethanol)~85%~95%60-70%
Column Chromatography (Silica Gel, Hexane/EtOAc)~85%>98%75-85%
Recrystallization followed by Column Chromatography~85%>99%50-60%

Note: The values presented are typical and may vary depending on the initial purity of the crude material and the precise experimental conditions.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization (Ethanol) Crude->Recrystallization ColumnChromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->ColumnChromatography PureProduct Pure this compound (>98%) Recrystallization->PureProduct ColumnChromatography->PureProduct Analysis Purity Analysis (HPLC, NMR) PureProduct->Analysis TroubleshootingLogic Start Purification Issue (Low Yield / Low Purity) IsRecrystallization Recrystallization? Start->IsRecrystallization IsColumn Column Chromatography? Start->IsColumn CheckSolvent Optimize Solvent System IsRecrystallization->CheckSolvent Yes CheckEluent Optimize Eluent via TLC IsColumn->CheckEluent Yes SlowCooling Ensure Slow Cooling CheckSolvent->SlowCooling SecondRecryst Perform Second Recrystallization SlowCooling->SecondRecryst Resolved Issue Resolved SecondRecryst->Resolved CheckStationaryPhase Consider Alumina or Basic Modifier CheckEluent->CheckStationaryPhase CheckLoading Reduce Sample Load CheckStationaryPhase->CheckLoading CheckLoading->Resolved

References

Technical Support Center: Troubleshooting Low Conversion Rates in the Iodination of 2,4,5-Triiodoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2,4,5-triiodoimidazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during the iodination of imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion rates when synthesizing this compound?

Low yields in the synthesis of this compound are often due to a combination of factors. The primary challenges include incomplete iodination leading to a mixture of mono- and di-iodinated imidazoles, and suboptimal reaction conditions. Key factors that can contribute to low conversion include inappropriate stoichiometry of reactants, insufficient reaction time or temperature, and the choice of a less effective iodinating agent.[1][2]

Q2: How can I minimize the formation of partially iodinated byproducts like mono- and di-iodoimidazoles?

To drive the reaction towards the desired tri-iodinated product, it is crucial to use a sufficient excess of the iodinating agent. The electron-rich nature of the imidazole ring makes it susceptible to electrophilic substitution, but achieving complete iodination at the C2, C4, and C5 positions requires overcoming the deactivating effect of the iodine atoms as they are added to the ring.[1] Therefore, using a molar ratio of the iodinating agent to imidazole that is significantly greater than 3:1 is recommended.

Q3: What is the most effective iodinating agent for synthesizing this compound?

Commonly used iodinating agents for imidazoles include molecular iodine (I₂), N-Iodosuccinimide (NIS), and 1,3-Diiodo-5,5-dimethylhydantoin (DIH).[1] For achieving complete iodination to this compound, a more powerful iodinating agent like DIH might be more effective. However, molecular iodine in the presence of a strong base is a cost-effective option that can also yield good results if the reaction conditions are optimized.[1]

Q4: How does pH affect the iodination of imidazole?

The pH of the reaction medium is a critical parameter. Under alkaline conditions, the imidazole ring is deprotonated to form the imidazolate anion, which is highly activated towards electrophilic attack.[1] This increased reactivity can facilitate the addition of multiple iodine atoms. Therefore, maintaining a basic environment is generally favorable for achieving tri-iodination.

Q5: I have a low isolated yield after purification. What could be the issue?

Low isolated yields can result from either a poor reaction conversion or significant product loss during work-up and purification. The separation of a mixture of mono-, di-, and tri-iodinated imidazoles can be challenging due to their similar polarities.[3] It is essential to develop an effective purification strategy, such as column chromatography with an optimized solvent system or recrystallization from an appropriate solvent mixture, to minimize product loss.[3]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low Conversion: Significant amount of starting material (imidazole) remains. 1. Insufficient amount of iodinating agent. 2. Reaction time is too short. 3. Reaction temperature is too low.1. Increase the molar ratio of the iodinating agent to imidazole. A ratio of at least 3.5:1 is a good starting point. 2. Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC). 3. Gradually increase the reaction temperature, while monitoring for potential side product formation.
Incomplete Iodination: Product is a mixture of mono-, di-, and tri-iodoimidazoles. 1. Insufficient excess of the iodinating agent. 2. Reaction conditions are not forcing enough. 3. The chosen iodinating agent is not reactive enough.1. Further increase the excess of the iodinating agent. 2. If using a base, ensure it is strong enough and present in a sufficient amount to facilitate deprotonation. Consider a stronger base or a higher concentration. 3. Switch to a more reactive iodinating agent, such as 1,3-Diiodo-5,5-dimethylhydantoin (DIH).[1]
Low Isolated Yield after Work-up and Purification. 1. Product loss during aqueous work-up. 2. Inefficient extraction. 3. Poor separation during column chromatography. 4. Product loss during recrystallization.1. Ensure the pH of the aqueous phase is adjusted to precipitate the product completely. 2. Use a suitable organic solvent for extraction and perform multiple extractions to ensure complete recovery. 3. Perform TLC with various solvent systems to identify an optimal eluent for good separation.[3] Consider using a different stationary phase like alumina.[3] 4. Select a recrystallization solvent in which the product has high solubility at high temperatures and low solubility at low temperatures to maximize recovery.[3]

Experimental Protocols

General Protocol for the Synthesis of this compound using Molecular Iodine

This is a representative protocol and may require optimization.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve imidazole in a suitable solvent such as N,N-dimethylformamide (DMF) or aqueous sodium hydroxide.

  • Reagent Addition: In a separate flask, dissolve at least 3.5 equivalents of molecular iodine (I₂) and a co-solvent like potassium iodide (KI) in the same solvent. The KI helps to increase the solubility of iodine.

  • Reaction: Cool the imidazole solution in an ice bath. Slowly add the iodine solution dropwise to the stirred imidazole solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating. Monitor the progress of the reaction by TLC until the starting material is consumed and the desired product is the major spot.

  • Work-up: Once the reaction is complete, quench the excess iodine by adding a saturated solution of sodium thiosulfate. Adjust the pH of the solution to precipitate the crude product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualizations

Reaction Pathway: Electrophilic Iodination of Imidazole

Iodination_Pathway Imidazole Imidazole Monoiodo Monoiodoimidazole Imidazole->Monoiodo + I+ Diiodo Diiodoimidazole Monoiodo->Diiodo + I+ Triiodo This compound Diiodo->Triiodo + I+

Caption: Stepwise electrophilic iodination of the imidazole ring.

Troubleshooting Workflow for Low Conversion Rates

Troubleshooting_Workflow cluster_analysis TLC Analysis Results cluster_solutions Potential Solutions Start Low Conversion of Imidazole to this compound Check_TLC Analyze crude reaction mixture by TLC Start->Check_TLC High_SM High amount of starting material (Imidazole) Check_TLC->High_SM Incomplete Reaction Mixed_Products Mixture of mono-, di-, and tri-iodoimidazoles Check_TLC->Mixed_Products Partial Iodination Mainly_Diiodo Main product is di-iodoimidazole Check_TLC->Mainly_Diiodo Stalled Reaction Increase_Reagent Increase molar ratio of iodinating agent High_SM->Increase_Reagent Increase_Time_Temp Increase reaction time and/or temperature High_SM->Increase_Time_Temp Mixed_Products->Increase_Reagent Stronger_Conditions Use stronger base or more reactive iodinating agent Mixed_Products->Stronger_Conditions Mainly_Diiodo->Stronger_Conditions End Improved Conversion to this compound Increase_Reagent->End Increase_Time_Temp->End Stronger_Conditions->End Optimize_Purification Optimize purification method (chromatography/recrystallization)

References

optimization of solvent and temperature for 2,4,5-triiodoimidazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,4,5-triiodoimidazole. The content focuses on optimizing solvent and temperature conditions to manage common challenges encountered during the direct iodination of imidazole.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common method is the direct electrophilic iodination of the imidazole ring using elemental iodine (I₂) in an aqueous alkaline solution. The reaction proceeds stepwise, and achieving the fully substituted this compound often requires forcing conditions, as it is frequently a byproduct when synthesizing mono- or di-iodinated imidazoles.[1]

Q2: What are the most common side products in this reaction?

The primary side products are the incompletely substituted iodo-imidazoles: 4(5)-iodoimidazole and 4,5-diiodoimidazole. The distribution of these products is highly sensitive to the reaction conditions.[1][2]

Q3: How can I maximize the yield of this compound and minimize side products?

To favor the formation of the tri-iodinated product, you generally need to use more aggressive reaction conditions. Key strategies include:

  • Controlling Stoichiometry: Use a significant excess of the iodinating agent (elemental iodine) relative to the imidazole starting material. This drives the reaction towards complete substitution.

  • Adjusting Temperature: Higher reaction temperatures can promote multiple iodinations.[2] However, this must be carefully balanced against potential degradation of the product.

  • Managing pH: Strongly basic conditions activate the imidazole ring by forming the highly reactive imidazolate anion, which can lead to rapid and exhaustive iodination.[1]

Q4: What is the role of the solvent in the synthesis of this compound?

Water is typically used as the primary solvent for the iodination reaction.[3] However, since elemental iodine has poor solubility in water, a co-solvent or additive is essential. Sodium iodide (NaI) or potassium iodide (KI) are commonly used to form the more soluble triiodide ion (I₃⁻), which then acts as the iodinating species.[2][4] For purification, recrystallization from a mixed solvent system, such as ethanol and water, is often employed to separate the different iodinated products based on their varying solubilities.[5]

Q5: How does temperature influence the reaction outcome?

Temperature is a critical parameter for controlling the extent of iodination.

  • Low Temperatures (e.g., 0°C): These conditions are typically used to moderate the reaction rate and improve selectivity, favoring the formation of mono-iodinated products.[2][4]

  • Higher Temperatures (e.g., Room Temperature to Reflux): Increasing the temperature enhances the reaction rate and can lead to a higher degree of substitution, favoring the formation of di- and tri-iodinated imidazoles.[2] However, precise temperature optimization is required to avoid an increase in unwanted byproducts or decomposition.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Yield of this compound 1. Insufficient Iodinating Agent: The stoichiometry of iodine to imidazole is too low. 2. Reaction Conditions are Too Mild: The temperature is too low or the reaction time is too short. 3. Poor Reagent Quality: Impure starting materials or degraded reagents are being used.1. Increase Iodine Stoichiometry: Use a molar excess of elemental iodine to drive the reaction to completion. 2. Increase Reaction Temperature: Carefully raise the temperature of the reaction mixture. Monitor for any signs of product degradation. 3. Verify Reagent Purity: Ensure all reagents (imidazole, iodine, base) are of high purity and have been stored correctly.
Formation of a Mixture of Products (Mono-, Di-, and Tri-iodinated) 1. Incomplete Reaction: The reaction has not been allowed to proceed to completion. 2. Suboptimal Stoichiometry: The molar ratio of iodine to imidazole is not high enough to ensure full substitution. 3. Non-Homogeneous Reaction Mixture: Poor mixing or solubility issues are causing localized differences in reagent concentrations.1. Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS and allow it to run until the starting material and intermediate products are consumed. 2. Adjust Stoichiometry: Systematically increase the molar ratio of iodine to imidazole in test reactions to find the optimal ratio. 3. Improve Mixing and Solubility: Ensure vigorous stirring. The use of NaI or KI as a co-solvent is crucial for iodine solubility in aqueous media.[2]
Difficulty in Product Isolation and Purification 1. Similar Solubility of Products: The desired this compound and the di-iodinated byproduct may have similar solubilities in common solvents. 2. Incomplete Precipitation: The pH adjustment during work-up may be insufficient to cause complete precipitation of the product.1. Optimize Recrystallization: Systematically screen different solvent systems (e.g., varying ratios of ethanol/water, isopropanol/hexane) for effective separation.[4][5] Fractional crystallization may be necessary. 2. Careful pH Control: During the work-up, carefully adjust the pH to the optimal point for precipitation. Ensure the solution is sufficiently cooled.

Data Presentation

Table 1: Effect of Reaction Parameters on Imidazole Iodination

ParameterCondition for Mono-iodinationCondition Favoring Tri-iodination (Qualitative)Rationale
Iodine:Imidazole Molar Ratio Sub-stoichiometric or 1:1> 3:1 (Significant Excess)A higher concentration of the electrophile (iodine) is required to overcome the deactivation of the ring after initial substitutions and drive the reaction to completion.
Temperature Low (e.g., 0°C)[2][4]Higher (e.g., Room Temp. to Reflux)Increased thermal energy helps overcome the activation barrier for substituting the less reactive positions on the already iodinated imidazole ring.
pH Neutral to slightly basicStrongly Basic (e.g., using NaOH, KOH)[1]Strong base deprotonates the imidazole N-H, forming the highly activated imidazolate anion, which undergoes rapid and less selective electrophilic substitution.

Experimental Protocols

Protocol: Synthesis of this compound via Direct Iodination

This protocol is adapted from procedures aimed at producing iodo-imidazoles and is optimized to favor the tri-iodinated product.[2][3]

Materials:

  • Imidazole

  • Sodium Hydroxide (NaOH)

  • Iodine (I₂)

  • Sodium Iodide (NaI)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol

Procedure:

  • Preparation of Imidazole Solution: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve NaOH (e.g., >3 molar equivalents) in deionized water. Cool the solution to room temperature. Add imidazole (1 molar equivalent) and stir until fully dissolved.

  • Preparation of Iodine Solution: In a separate beaker, dissolve sodium iodide (e.g., >1 molar equivalent) in a minimal amount of deionized water. Add elemental iodine (e.g., >3 molar equivalents) to this solution and stir until it has completely dissolved, forming the triiodide complex.

  • Reaction: Cool the imidazole solution in an ice bath or as required. Slowly add the iodine solution dropwise to the stirring imidazole solution over a period of 1-2 hours.

  • Heating and Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature or heat to a higher temperature (e.g., 40-60°C) to drive the reaction towards tri-substitution. Monitor the reaction's progress by TLC until the starting material and di-substituted intermediates are no longer visible.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the solution by adding concentrated HCl dropwise until the pH is between 7 and 8. A solid product should precipitate.

  • Purification: Collect the crude solid by suction filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to isolate the this compound.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_imidazole Prepare Alkaline Imidazole Solution addition Slowly Add Iodine Solution to Imidazole Solution (Control Temperature) prep_imidazole->addition prep_iodine Prepare Aqueous Iodine/NaI Solution prep_iodine->addition heating Heat Reaction Mixture (e.g., 40-60°C) and Monitor by TLC addition->heating neutralize Cool and Neutralize with HCl to pH 7-8 heating->neutralize precipitate Precipitate Crude Product neutralize->precipitate filtrate Filter and Wash Solid precipitate->filtrate recrystallize Recrystallize from Ethanol/Water filtrate->recrystallize final_product Pure this compound recrystallize->final_product G conditions Reaction Conditions stoichiometry Iodine:Imidazole Ratio conditions->stoichiometry temperature Reaction Temperature conditions->temperature low_stoich Low (< 2:1) stoichiometry->low_stoich is high_stoich High (> 3:1) stoichiometry->high_stoich is low_temp Low (~0°C) temperature->low_temp is high_temp High (RT to Reflux) temperature->high_temp is outcome Primary Product mono Mono-iodo-imidazole di Di-iodo-imidazole tri This compound low_stoich->mono favors high_stoich->di leads to high_stoich->tri and low_temp->mono favors high_temp->di leads to high_temp->tri and

References

safe handling and storage procedures for 2,4,5-triiodoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the safe handling, storage, and use of 2,4,5-triiodoimidazole for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Acute oral toxicity: It is toxic if swallowed.[1]

  • Skin irritation: It causes skin irritation.[1]

  • Serious eye irritation: It causes serious eye irritation.[1]

  • Respiratory irritation: It may cause respiratory irritation.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and integrity of the compound, it should be stored under the following conditions:

  • Temperature: 2-8°C in a refrigerator.[2]

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen).

  • Light: Keep in a dark place to prevent degradation.[2]

Q3: What is the physical appearance of this compound?

A3: It is typically a solid, appearing as a white to off-white or sometimes yellow to green crystalline powder.

Q4: Is this compound soluble in water?

Q5: What are the known incompatibilities for this compound?

A5: Specific incompatibility studies for this compound are not widely published. However, as a general precaution, it should be kept away from strong oxidizing agents and strong bases.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound has discolored (turned yellow/brown) upon storage. Exposure to light, air, or moisture.While slight discoloration may not always indicate significant degradation for some applications, it is best to use a fresh, properly stored batch for sensitive reactions. Ensure the container is tightly sealed and stored under an inert atmosphere in the dark.
Poor solubility in a reaction solvent. The compound has limited solubility in many common organic solvents.Gently warm the solvent while stirring to aid dissolution. Sonication can also be effective. If solubility remains an issue, consider using a more polar aprotic solvent like DMF or DMSO, ensuring they are compatible with your reaction conditions.
Inconsistent reaction yields or unexpected byproducts. 1. Degradation of the starting material. 2. Competing side reactions. 3. Presence of impurities.1. Confirm the purity of your this compound using appropriate analytical techniques (e.g., NMR, LC-MS) before use. 2. The iodine atoms can be susceptible to displacement or reaction under certain conditions. Consider adjusting reaction temperature, time, and reagent stoichiometry. 3. Purify the starting material if necessary.
Difficulty in purifying the final product. The high iodine content can make the compound and its derivatives heavy and potentially less mobile on silica gel.Consider using a different stationary phase for column chromatography or alternative purification methods such as recrystallization or preparative HPLC.

Quantitative Data Summary

Property Value Source
CAS Number 1746-25-4[3]
Molecular Formula C₃HI₃N₂[3]
Molecular Weight 445.77 g/mol [1][3]
Appearance White to off-white/yellow to green crystalline powder
Storage Temperature 2-8°C[2]
Purity Typically ≥98%[2]

Experimental Protocols

Representative Protocol: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound, a common reaction for functionalizing imidazole rings.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0°C for 30 minutes.

  • Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the N-alkylated this compound.

Visualizations

Safe_Handling_Storage Safe Handling and Storage Workflow for this compound cluster_storage Storage cluster_handling Handling cluster_emergency Emergency Procedures cluster_disposal Disposal storage_conditions Store at 2-8°C Keep in a dark place Under inert atmosphere ppe Wear appropriate PPE: - Safety glasses - Lab coat - Gloves storage_conditions->ppe Before Handling spill Spill Response: - Absorb with inert material - Collect and place in a sealed container for disposal storage_conditions->spill fume_hood Handle in a well-ventilated fume hood ppe->fume_hood exposure Exposure Response: - Skin: Wash with soap and water - Eyes: Flush with water for 15 min - Ingestion: Seek immediate medical attention ppe->exposure weighing Weigh carefully to avoid generating dust fume_hood->weighing disposal Dispose of as hazardous waste in accordance with local regulations weighing->disposal After Use

Caption: Workflow for the safe handling and storage of this compound.

References

Validation & Comparative

A Comparative Guide to Iodinating Agents: 2,4,5-Triiodoimidazole vs. N-Iodosuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the introduction of iodine to a molecular scaffold is a critical transformation, paving the way for further functionalization, particularly in cross-coupling reactions. The choice of an effective iodinating agent is paramount for achieving desired yields and selectivities. This guide provides a detailed comparison of two such agents: the lesser-known 2,4,5-triiodoimidazole and the widely utilized N-iodosuccinimide (NIS). While both molecules possess iodine atoms, their reactivity and primary applications in synthesis differ significantly. This comparison aims to provide researchers, scientists, and drug development professionals with a clear understanding of their respective characteristics, supported by available data and experimental insights.

Overview and Physicochemical Properties

N-Iodosuccinimide is a commercially available, white to off-white crystalline solid that is a popular electrophilic iodinating agent.[1][2] It is known for its mild reaction conditions and broad applicability. In contrast, this compound is a halogenated imidazole derivative, a solid at room temperature, which is primarily recognized as a building block in the synthesis of more complex molecules rather than a general iodinating reagent.[3][4][5]

PropertyThis compoundN-Iodosuccinimide (NIS)
CAS Number 1746-25-4[6][7]516-12-1[2]
Molecular Formula C₃HI₃N₂[7]C₄H₄INO₂[2]
Molecular Weight 445.77 g/mol [7]224.98 g/mol [2]
Appearance Solid[3]White to off-white/pale yellow crystalline powder[1][2]
Melting Point 188-190 °C197 - 206 °C (decomposes)[2]
Solubility Varies depending on the solvent[3]Soluble in dioxane, THF, and acetonitrile; insoluble in ether and carbon tetrachloride[2]
Primary Application Synthetic intermediate/building block[3][4]Electrophilic iodinating agent[1][2]

Performance as Iodinating Agents: A Tale of Two Roles

A thorough review of the scientific literature reveals a significant disparity in the documented applications of these two reagents as iodinating agents. N-Iodosuccinimide has a well-established and extensively documented role in the iodination of a wide array of substrates, whereas the use of this compound as a general iodinating agent is not well-reported.

N-Iodosuccinimide (NIS): The Versatile Workhorse

N-Iodosuccinimide is a go-to reagent for electrophilic iodination due to its versatility, ease of handling, and the ability to tune its reactivity.[8][9] It is effective for the iodination of alkenes, alkynes, and a broad range of aromatic and heteroaromatic compounds.[8] The electrophilicity of the iodine atom in NIS can be significantly enhanced by the addition of acid catalysts, such as Brønsted or Lewis acids, allowing for the iodination of even deactivated aromatic rings.[10]

Typical Reaction Conditions for Aromatic Iodination with NIS:

  • Substrates: Electron-rich to moderately deactivated aromatic and heteroaromatic compounds.

  • Solvents: Acetonitrile, Dichloromethane, Tetrahydrofuran.

  • Catalysts: Trifluoroacetic acid (TFA), Sulfuric acid (H₂SO₄), Triflic acid (TfOH).[10]

  • Temperature: Typically ranges from 0 °C to room temperature.

This compound: A Specialized Building Block

Current scientific literature primarily describes this compound as a stable, poly-iodinated heterocyclic compound.[3][5] Its main utility lies in serving as a precursor for the synthesis of other substituted imidazoles and pharmaceuticals.[4] While it possesses three iodine atoms, its application as a reagent to transfer these iodine atoms to other substrates (iodination) is not a common practice, and as such, there is a lack of published experimental data and protocols for this purpose. Its stability, attributed to the aromatic nature of the imidazole ring, may contribute to its lower reactivity as an iodine donor compared to NIS.[3]

Experimental Protocols

Due to the limited information on this compound as a general iodinating agent, a direct comparative experimental protocol is not feasible. Instead, a representative protocol for the well-established use of NIS in the iodination of an aromatic compound is provided below.

General Protocol for Iodination of Anisole using N-Iodosuccinimide

Materials:

  • Anisole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH₃CN)

  • Trifluoroacetic acid (TFA) (catalytic amount)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve anisole (1.0 mmol) in acetonitrile (10 mL).

  • Add N-Iodosuccinimide (1.1 mmol).

  • Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 mmol).

  • Stir the reaction mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired iodoanisole.

Logical Workflow for Reagent Selection

The decision-making process for selecting a suitable iodinating agent is critical for the success of a synthesis. The following diagram illustrates a logical workflow for choosing between a versatile reagent like NIS and considering a specialized building block like this compound.

G cluster_0 start Define Synthetic Goal q1 Is the goal to introduce an iodine atom onto a substrate? start->q1 q2 Is the goal to synthesize a complex imidazole-containing molecule? start->q2 reagent_nis Select a versatile iodinating agent like N-Iodosuccinimide q1->reagent_nis Yes reagent_tii Consider this compound as a potential building block q2->reagent_tii Yes protocol_dev Develop/Optimize Iodination Protocol reagent_nis->protocol_dev synthesis_plan Plan Multi-step Synthesis reagent_tii->synthesis_plan G cluster_0 nis N-Iodosuccinimide (NIS) activated_nis Activated NIS Complex [NIS-H]+ nis->activated_nis acid Acid Catalyst (H+) acid->activated_nis sigma_complex Sigma Complex [Ar(H)I]+ activated_nis->sigma_complex + Ar-H succinimide Succinimide activated_nis->succinimide releases I+ aromatic Aromatic Substrate (Ar-H) aromatic->sigma_complex product Iodinated Aromatic (Ar-I) sigma_complex->product - H+

References

Validating the Structure of 2,4,5-Triiodoimidazole Reaction Products by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise synthesis and structural confirmation of halogenated intermediates are paramount. This guide provides a comprehensive comparison for validating the structure of 2,4,5-triiodoimidazole and its potential reaction byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comparative analysis of common iodinating agents, detailed experimental protocols, and the expected NMR data for the identification of mono-, di-, and tri-iodinated imidazoles.

The introduction of iodine atoms to the imidazole ring is a critical step in the synthesis of many pharmaceutical compounds, offering a versatile handle for further functionalization through cross-coupling reactions. However, the direct iodination of imidazole can lead to a mixture of products, making robust analytical validation essential.

Performance Comparison of Iodinating Agents

The choice of iodinating agent significantly impacts reaction efficiency, regioselectivity, and overall yield. While direct iodination with elemental iodine is cost-effective, it often results in a mixture of products requiring careful purification. Other reagents may offer milder conditions and improved selectivity.

Iodinating AgentTypical ConditionsRegioselectivityYieldAdvantagesDisadvantages
Elemental Iodine (I₂) with Base NaOH or KOH, Water or THF/Water, 0°C to rtPrimarily C4/C5, can lead to di- and tri-iodinationGood to ExcellentCost-effective, readily availableOver-iodination can be an issue, requiring careful stoichiometric control; purification of mixtures may be necessary.[1]
N-Iodosuccinimide (NIS) Acetonitrile or TFA, often with a catalyst (e.g., TFA, Lewis acids)Generally good, can be tuned with catalystsGood to ExcellentMilder conditions, good functional group tolerance, often higher selectivity than I₂.[1]Higher cost compared to I₂.
Iodine Monochloride (ICl) Anhydrous THF, -5°CCan lead to unexpected chlorinationGoodEffective iodinating agentPotential for concurrent chlorination, which may not be desirable.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and subsequent analysis of iodinated imidazoles.

Synthesis of Iodoimidazoles via Direct Iodination

This method is a common starting point for the synthesis of iodo-imidazoles and often results in a mixture of products, including the desired this compound.

Materials:

  • Imidazole

  • Sodium Hydroxide (NaOH)

  • Iodine (I₂)

  • Sodium Iodide (NaI)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Isopropanol

  • n-Hexane

Procedure:

  • Prepare a solution of sodium hydroxide in deionized water.

  • Add imidazole to the NaOH solution and stir until completely dissolved.

  • In a separate flask, prepare a solution of sodium iodide and iodine in deionized water.

  • Cool the imidazole solution to 0°C in an ice bath.

  • Slowly add the iodine/sodium iodide solution dropwise to the imidazole solution while maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for several hours.

  • Neutralize the reaction mixture to a pH of 7-8 with concentrated hydrochloric acid, which will cause a solid to precipitate.

  • Collect the solid by vacuum filtration. The filtrate can be further extracted with ethyl acetate to recover more product.

  • The crude product, a mixture of iodinated imidazoles, can be purified by recrystallization from a suitable solvent system such as isopropanol/n-hexane.[1]

NMR Sample Preparation

Materials:

  • Crude reaction product or purified iodoimidazole derivative

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes

Procedure:

  • Dissolve a small amount (5-10 mg) of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

  • Transfer the solution to a clean, dry NMR tube.

  • Cap the NMR tube and carefully wipe the outside before inserting it into the NMR spectrometer.

NMR Data for Structure Validation

NMR spectroscopy is the most powerful tool for the unambiguous identification of the components in the reaction mixture. The chemical shifts of the imidazole ring protons and carbons are highly sensitive to the position and number of iodine substituents.

Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Iodoimidazoles:

CompoundPosition¹H NMR (Predicted)¹³C NMR (Predicted)
Imidazole C2-H~7.7~136
C4/5-H~7.1~122
2-Iodoimidazole C4/5-H~7.0-7.2C2: ~90-100, C4/5: ~120-125
4(5)-Iodoimidazole C2-H~7.6C2: ~135-140
C5(4)-H~7.1C4(5): ~85-95, C5(4): ~125-130
4,5-Diiodoimidazole C2-H~7.8C2: ~138-142, C4/5: ~95-105
This compound N-H(broad)C2: ~100-110, C4/5: ~90-100

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. The presence of a broad N-H proton signal is expected in all N-unsubstituted imidazoles.

Visualizing the Validation Workflow

The process of synthesizing and validating the structure of this compound can be visualized as a clear workflow.

G cluster_synthesis Synthesis cluster_analysis NMR Analysis cluster_validation Structure Validation Logic start Start: Imidazole & Iodinating Agent reaction Iodination Reaction start->reaction workup Work-up & Purification reaction->workup product Crude Product Mixture workup->product nmr_acq NMR Data Acquisition (¹H & ¹³C) product->nmr_acq data_proc Data Processing & Spectral Analysis nmr_acq->data_proc struct_val Structure Validation data_proc->struct_val compare Compare Observed Shifts to Expected Data struct_val->compare identify Identify Components: - this compound - Mono/Di-iodo Byproducts - Starting Material compare->identify

Caption: Experimental workflow for the synthesis and NMR validation of this compound.

Logical Relationships in NMR-Based Structure Validation

The core of the validation process lies in comparing the experimentally observed NMR data with the expected chemical shifts for the possible products.

G cluster_expected Expected NMR Data observed Observed NMR Spectrum (¹H & ¹³C) match Match? observed->match triiodo This compound triiodo->match diiodo 4,5-Diiodoimidazole diiodo->match monoiodo 4(5)-Iodoimidazole monoiodo->match start_mat Imidazole start_mat->match no_match Unidentified Byproduct match->no_match No identified Validated Structure match->identified Yes

Caption: Logical diagram for validating reaction products by comparing observed NMR data with expected chemical shifts.

By following these protocols and utilizing the provided comparative data, researchers can confidently synthesize and validate the structure of this compound and related compounds, ensuring the quality and reliability of these critical intermediates in drug discovery and development.

References

A Comparative Analysis of the Reactivity of Mono-, Di-, and Triiodoimidazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Iodoimidazole Reactivity with Supporting Experimental Data.

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The functionalization of this privileged scaffold, particularly through the introduction of iodine atoms, provides a versatile platform for constructing complex molecular architectures via cross-coupling reactions. This guide presents a comparative study of the reactivity of mono-, di-, and triiodoimidazoles, offering insights into their relative performance in common carbon-carbon bond-forming reactions. The information herein is intended to assist researchers in selecting the optimal building blocks and reaction conditions for their synthetic endeavors.

Data Presentation: Reactivity in Cross-Coupling Reactions

The reactivity of iodoimidazoles is significantly influenced by the number and position of iodine substituents. The following tables summarize quantitative data from various studies on the performance of mono-, di-, and triiodoimidazoles in Suzuki-Miyaura and Sonogashira cross-coupling reactions. It is important to note that direct comparative studies under identical conditions are scarce in the literature; therefore, this data is compiled from different sources to provide a general overview of reactivity trends.

Table 1: Comparison of Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

Iodoimidazole DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodo-1H-imidazoleArylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/Ethanol150 (MW)0.33Good to Excellent[1]
Unprotected HaloimidazolesArylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O--Good to Excellent[2]
3-Iodo-1H-indazoleArylboronic acidP1 PrecatalystK₃PO₄Dioxane/H₂O605-895[3]
4,5-Diiodo-1H-imidazole-------No direct data found
Triiodoimidazole-------No direct data found

Table 2: Comparison of Reactivity in Sonogashira Cross-Coupling Reactions

Iodoimidazole DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
N-Tosyl-4-iodoimidazoleTerminal AlkynePd(PPh₃)₄ / CuI-DMF--70-93[4]
3-Iodo-1H-indazole (N-protected)Terminal Alkyne-----99[5]
Aryl Iodides (general)Terminal AlkynePd catalyst / CuIAmine Base-RT to 100-High[6][7]
4,5-Diiodo-1H-imidazole-------No direct data found
Triiodoimidazole-------No direct data found

Analysis of Reactivity Trends:

From the available data, it is evident that monoiodoimidazoles are highly reactive and versatile substrates in both Suzuki-Miyaura and Sonogashira cross-coupling reactions, providing good to excellent yields.[1][2][4][5] The carbon-iodine bond provides an excellent handle for the formation of new carbon-carbon bonds.[8] For Sonogashira reactions, N-protection of the imidazole ring is often employed to prevent side reactions and catalyst inhibition.[4][5]

Experimental Protocols

Below are detailed methodologies for the synthesis of iodoimidazoles and their subsequent use in cross-coupling reactions.

Protocol 1: Synthesis of 4-Iodo-1H-imidazole[8][10][11]

This protocol describes the direct iodination of imidazole.

Materials:

  • Imidazole

  • Iodine

  • Sodium Hydroxide (NaOH)

  • Sodium Iodide (NaI) or Potassium Iodide (KI) (as a co-solvent)

  • Deionized water

  • Hydrochloric acid (HCl, dilute)

  • Isopropanol

  • n-Hexane

Procedure:

  • In a flask, dissolve sodium hydroxide in deionized water and allow the solution to cool to room temperature.

  • Add imidazole to the NaOH solution and stir until it is completely dissolved.

  • In a separate flask, prepare a solution of sodium iodide and iodine in deionized water.

  • Cool the imidazole solution to 0°C using an ice bath.

  • Slowly add the iodine/sodium iodide solution dropwise to the imidazole solution while maintaining the temperature at 0°C.

  • After the addition is complete, continue to stir the reaction mixture at 0°C for 6 hours.

  • Neutralize the reaction mixture to a pH of 7-8 with dilute hydrochloric acid. A white solid, the crude 4-iodo-1H-imidazole, should precipitate.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • The crude product can be purified by recrystallization from a mixture of isopropanol and n-hexane to yield pure 4-iodo-1H-imidazole.

Protocol 2: Synthesis of 4,5-Diiodo-1H-imidazole[9]

This protocol outlines the synthesis of the di-iodinated imidazole.

Materials:

  • Imidazole

  • Iodine

  • Sodium Hydroxide (NaOH)

  • Dimethylformamide (DMF)

  • Ethanol

  • Sodium sulfite

Procedure:

  • Add imidazole and iodine to a reaction flask.

  • Add a solution of sodium hydroxide and stir the reaction at room temperature for 3 hours.

  • Adjust the pH to neutral using hydrochloric acid.

  • Filter the resulting solid and dry to obtain 4,5-diiodo-imidazole.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling of 4-Iodo-1H-imidazole[1]

This protocol describes a microwave-assisted Suzuki-Miyaura coupling.

Materials:

  • 4-Iodo-1H-imidazole

  • Arylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Dioxane

  • Ethanol

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add 4-iodo-1H-imidazole (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.1 equiv.), and triphenylphosphine (0.2 equiv.).

  • Add a mixture of dioxane and ethanol as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150°C for 20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure to isolate the product.

Protocol 4: General Procedure for Sonogashira Coupling of N-Tosyl-4-iodoimidazole[4]

This protocol details the Sonogashira coupling of an N-protected iodoimidazole.

Materials:

  • N-Tosyl-4-iodoimidazole

  • Terminal alkyne

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Dimethylformamide (DMF)

Procedure:

  • To a microwave reactor tube, add N-tosyl-4-iodoimidazole (1.0 equiv.), Pd(PPh₃)₄ (0.067 equiv.), and CuI (0.138 equiv.).

  • Add the terminal alkyne.

  • Add DMF as the reaction medium.

  • Seal the tube and carry out the reaction under appropriate microwave conditions until completion.

  • Work-up the reaction mixture to isolate the 4-alkynylated imidazole product.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of iodoimidazole reactivity.

G cluster_start Starting Materials cluster_reaction Cross-Coupling Reaction cluster_product Product Iodoimidazole Iodoimidazole (Mono-, Di-, or Tri-) Reaction_Conditions Reaction Conditions (Catalyst, Base, Solvent, Temp.) Iodoimidazole->Reaction_Conditions Coupling_Partner Coupling Partner (e.g., Boronic Acid, Alkyne) Coupling_Partner->Reaction_Conditions Functionalized_Imidazole Functionalized Imidazole Reaction_Conditions->Functionalized_Imidazole C-C Bond Formation

Caption: General reaction scheme for the cross-coupling of iodoimidazoles.

G cluster_synthesis Synthesis of Iodoimidazoles cluster_reactivity Comparative Reactivity Study Start Imidazole Iodination_Mono Iodination (1 equiv. Iodine) Start->Iodination_Mono Iodination_Di Iodination (2 equiv. Iodine) Start->Iodination_Di Iodination_Tri Iodination (>2 equiv. Iodine) Start->Iodination_Tri Monoiodo Monoiodoimidazole Iodination_Mono->Monoiodo Diiodo Diiodoimidazole Iodination_Di->Diiodo Triiodo Triiodoimidazole Iodination_Tri->Triiodo Cross_Coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Monoiodo->Cross_Coupling Diiodo->Cross_Coupling Triiodo->Cross_Coupling Analysis Analysis of Reactivity (Yield, Rate, Selectivity) Cross_Coupling->Analysis

Caption: Workflow for a comparative study of iodoimidazole reactivity.

References

Comparative Guide to Analytical Techniques for Quantifying 2,4,5-Triiodoimidazole in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,5-triiodoimidazole, accurate quantification of the target molecule within a complex reaction mixture is paramount for reaction optimization, yield determination, and quality control. A typical synthesis involves the iodination of imidazole, which often results in a mixture containing the starting material, mono-, di-, and the desired tri-iodinated products. This guide provides a comparative overview of suitable analytical techniques for the quantification of this compound, offering detailed experimental protocols and expected performance data based on methodologies for analogous compounds.

Overview of Analytical Techniques

The primary analytical challenges in quantifying this compound from a synthesis reaction lie in the separation of structurally similar, co-existing species and achieving accurate quantification. The most promising techniques for this application are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and quantitative Nuclear Magnetic Resonance (qNMR). Gas Chromatography-Mass Spectrometry (GC-MS) is a potential alternative, though less commonly employed for this class of compounds.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely accessible technique for the separation and quantification of organic molecules. For the analysis of a this compound reaction mixture, a reverse-phase method would be most appropriate, leveraging the differing polarities of the imidazole and its iodinated derivatives for separation.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute an aliquot of the reaction mixture in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid). Filter through a 0.45 µm syringe filter before injection.

  • Quantification: External calibration using a certified reference standard of this compound. A calibration curve is constructed by plotting the peak area against the concentration of the standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting low-level impurities and providing confident identification of all components in the reaction mixture.

Experimental Protocol: LC-MS/MS
  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and other components need to be determined by direct infusion of standards.

  • Sample Preparation: Similar to the HPLC-UV method, with potentially higher dilution factors due to the increased sensitivity of the technique.

  • Quantification: An internal standard method is recommended for highest accuracy. A structurally similar, non-interfering compound is added to all samples and standards. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the quantification of multiple components in a mixture without the need for individual calibration standards for each analyte, provided a certified internal standard is used.[1][2][3][4][5] This makes it particularly powerful for analyzing complex reaction mixtures where standards for all by-products may not be available.

Experimental Protocol: qNMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which all components of the reaction mixture and the internal standard are soluble (e.g., DMSO-d6).

  • Internal Standard: A certified reference material with a known purity that has a simple spectrum with signals that do not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture into a vial.

    • Accurately weigh and add a known amount of the internal standard to the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Use a quantitative 1H NMR pulse sequence.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation of the protons.

  • Data Processing and Quantification:

    • Integrate a well-resolved signal for this compound.

    • Integrate a signal from the internal standard.

    • Calculate the concentration or purity of this compound using the following formula:

    Purityanalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

Performance Comparison

The following table summarizes the expected quantitative performance of the described analytical techniques for the analysis of this compound in a reaction mixture. The values are estimated based on typical performance for similar small organic molecules.

FeatureHPLC-UVLC-MS/MSqNMR
Selectivity Moderate to GoodExcellentGood (dependent on spectral overlap)
Sensitivity (LOD/LOQ) µg/mL rangeng/mL to pg/mL rangemg/mL range
**Linearity (R²) **>0.99>0.99Not applicable (direct ratio)
Accuracy (% Recovery) 90-110%95-105%98-102%
Precision (%RSD) < 5%< 3%< 2%
Throughput HighHighLow to Moderate
Need for Standards Requires analyte standardRequires analyte and internal standardsRequires internal standard only

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_quantification Quantification reaction_mixture Reaction Mixture Aliquot dilution Dilution reaction_mixture->dilution qnmr qNMR reaction_mixture->qnmr Prepare with Internal Std filtration Filtration (0.45 µm) dilution->filtration hplc HPLC-UV filtration->hplc Inject lcms LC-MS/MS filtration->lcms Inject ext_cal External Calibration hplc->ext_cal int_cal Internal Standard Calibration lcms->int_cal direct_ratio Direct Ratio to Internal Standard qnmr->direct_ratio

Caption: General experimental workflow for the quantification of this compound.

logical_relationship cluster_criteria Selection Criteria cluster_methods Recommended Method sensitivity Sensitivity Required lcms LC-MS/MS sensitivity->lcms High accuracy Accuracy & Precision accuracy->lcms High qnmr qNMR accuracy->qnmr Highest availability Instrument Availability hplc HPLC-UV availability->hplc High throughput Sample Throughput throughput->lcms High throughput->hplc High standards Standard Availability standards->qnmr Internal Std Only

Caption: Logical relationship for selecting an analytical technique.

References

A Comparative Guide to 2,4,5-Triiodoimidazole and Other Halogenating Agents for Aromatic Iodination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate halogenating agent is a critical decision that influences reaction efficiency, regioselectivity, and overall yield. This guide provides an objective comparison of the performance of 2,4,5-triiodoimidazole against other commonly used iodinating agents, namely N-iodosuccinimide (NIS) and molecular iodine (I₂). While direct comparative experimental data for this compound in the iodination of common aromatic substrates is limited in publicly accessible literature, this guide constructs a performance overview based on available data for established agents and the known chemical properties of this compound.

Performance Comparison of Iodinating Agents

The choice of an iodinating agent for aromatic compounds, such as phenols, anilines, and anisoles, depends on the substrate's reactivity, desired selectivity, and reaction conditions. The following table summarizes the performance of N-iodosuccinimide and molecular iodine and discusses the anticipated performance of this compound.

Halogenating AgentSubstrateTypical Reaction ConditionsYield (%)RegioselectivityAdvantagesDisadvantages
This compound Activated Aromatics (e.g., Phenols, Anilines)Data not readily available. Expected to require mild conditions due to the activated nature of the imidazole ring.--Expected to be a potent iodine donor due to the high iodine content and activated imidazole structure.[1][2]Limited commercially available data on its application as a general iodinating agent. May be more expensive than traditional reagents.
N-Iodosuccinimide (NIS) PhenolAcetonitrile, room temperatureHighGood (ortho- and para-substitution)Mild reaction conditions, good functional group tolerance.[3]Can require an acid catalyst for less reactive substrates. More expensive than molecular iodine.
AnilineIron(III) catalyst, room temperatureHigh (e.g., 73% for 4-nitroaniline)[4]Excellent (highly regioselective)[4]
AnisoleIron(III) catalyst, [BMIM]NTf₂, 1.5 h, room temperature86%[4]High (93:7 para:ortho)[4]
Molecular Iodine (I₂) PhenolAqueous solution, pH 5VariableModerate (mixture of mono-, di-, and tri-iodinated products)[5]Cost-effective, readily available.Often requires an oxidizing agent or a base to generate the active iodinating species. Can lead to over-iodination and a mixture of products.[6]
AnilineAqueous DMSO/DMF, pH 6.85-9.2-Good (ortho- and para-substitution)
AnisoleEthanol, mercuric oxide, 8 h, room temperature85%[7][8]High (para-substitution)[7][8]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below is a protocol for the synthesis of this compound, a key starting material.

Synthesis of this compound

This protocol describes the synthesis of this compound from imidazole.

Materials:

  • Imidazole

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Sodium Hydroxide (NaOH)

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve imidazole in water.

  • In a separate beaker, prepare a solution of iodine and potassium iodide in water.

  • Cool the imidazole solution in an ice bath.

  • Slowly add the iodine/potassium iodide solution to the cooled imidazole solution with constant stirring.

  • After the addition is complete, add a solution of sodium hydroxide dropwise to the reaction mixture while maintaining the temperature below 10 °C.

  • Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The precipitate formed is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude this compound is then recrystallized from ethanol to yield the pure product.

Visualizing Reaction Mechanisms and Agent Comparison

To further aid in understanding, the following diagrams illustrate the general mechanism of electrophilic aromatic iodination and provide a comparative overview of the halogenating agents.

Electrophilic_Aromatic_Iodination cluster_0 Step 1: Formation of the Sigma Complex cluster_1 Step 2: Deprotonation Aromatic Aromatic Ring (e.g., Phenol) SigmaComplex Sigma Complex (Arenium Ion) Aromatic->SigmaComplex Electrophilic Attack IodinatingAgent Iodinating Agent (I+) IodinatingAgent->SigmaComplex IodinatedProduct Iodinated Aromatic Compound SigmaComplex->IodinatedProduct Loss of H+ Base Base ProtonatedBase Protonated Base Base->ProtonatedBase

Caption: General mechanism of electrophilic aromatic iodination.

Halogenating_Agent_Comparison cluster_reactivity Reactivity cluster_selectivity Selectivity cluster_cost Cost TII This compound TII_react High (Expected) TII->TII_react TII_select Potentially High TII->TII_select TII_cost High TII->TII_cost NIS N-Iodosuccinimide NIS_react Moderate to High NIS->NIS_react NIS_select Good to Excellent NIS->NIS_select NIS_cost Moderate NIS->NIS_cost I2 Molecular Iodine I2_react Low (Requires Activation) I2->I2_react I2_select Variable I2->I2_select I2_cost Low I2->I2_cost

Caption: Comparison of key features of iodinating agents.

References

Confirming the Purity of Synthesized 2,4,5-Triiodoimidazole: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for confirming the purity of 2,4,5-triiodoimidazole, a versatile halogenated imidazole compound.[1] We present detailed experimental protocols and comparative data to assist in selecting the most suitable analytical method.

Comparative Analysis of Purity Assessment

The purity of a synthesized batch of this compound was assessed using a developed Reverse-Phase HPLC (RP-HPLC) method and a comparative GC-MS method. The results, including the identification and quantification of potential impurities such as partially iodinated imidazoles, are summarized below.

AnalyteHPLC Purity (%)GC-MS Purity (%)Retention Time (HPLC, min)Retention Time (GC-MS, min)
This compound98.598.28.212.5
4,5-Diiodoimidazole0.81.05.69.8
2-Iodoimidazole0.50.63.16.2
Unidentified Impurities0.20.2Multiple PeaksMultiple Peaks

Experimental Protocols

Detailed methodologies for both the primary HPLC protocol and the comparative GC-MS protocol are provided to ensure reproducibility.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is adapted from established protocols for similar imidazole-containing compounds and is designed to provide robust separation and quantification.[2][3][4]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • 0-10 min: 30% to 70% acetonitrile

    • 10-15 min: 70% to 90% acetonitrile

    • 15-20 min: 90% acetonitrile

    • 20-25 min: 90% to 30% acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: 1 mg of the synthesized this compound is dissolved in 10 mL of acetonitrile. The solution is then filtered through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve Sample in Acetonitrile filtrate Filter Sample dissolve->filtrate inject Inject Sample filtrate->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity integrate->quantify

HPLC Experimental Workflow for this compound Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers an alternative with high sensitivity and the ability to provide structural information about impurities.[5]

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 500.

  • Sample Preparation: 1 mg of the synthesized this compound is dissolved in 10 mL of dichloromethane.

Method Comparison

The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including the need for structural elucidation of impurities and the thermal stability of the analyte.

Method_Comparison cluster_hplc HPLC cluster_gcms GC-MS hplc_adv Advantages: - Non-destructive - Suitable for non-volatile compounds - Well-established for imidazoles hplc_disadv Disadvantages: - May require specific columns - Mass spectral data not inherent gcms_adv Advantages: - High sensitivity - Provides structural information (MS) - Excellent for volatile impurities gcms_disadv Disadvantages: - Requires analyte to be volatile and thermally stable - Potential for on-column degradation Purity_Analysis Purity Analysis of this compound Purity_Analysis->hplc_adv HPLC Method Purity_Analysis->hplc_disadv HPLC Method Purity_Analysis->gcms_adv GC-MS Method Purity_Analysis->gcms_disadv GC-MS Method

Comparison of HPLC and GC-MS for Purity Analysis.

References

A Comparative Guide to the Use of 2,4,5-Triiodoimidazole in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of iodine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Iodinated imidazoles, in particular, serve as versatile intermediates in the synthesis of a wide array of bioactive molecules and functional materials. Among the various iodinating agents available, 2,4,5-triiodoimidazole has emerged as a potent reagent for introducing multiple iodine atoms onto the imidazole ring. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in large-scale synthesis, offering an objective comparison with alternative iodinating agents, supported by experimental data and detailed protocols.

Executive Summary

The selection of an appropriate iodinating agent for large-scale synthesis is a critical decision that balances reagent cost, synthetic efficiency, safety, and environmental impact. This compound offers the distinct advantage of being a highly effective poly-iodinating agent. However, its application must be weighed against more common and often more cost-effective reagents such as elemental iodine (I₂) and N-Iodosuccinimide (NIS). This guide will delve into a comparative analysis of these reagents to inform the selection process for industrial-scale applications.

Performance Comparison of Iodinating Agents

The choice of an iodinating agent is dictated by the desired level of iodination, substrate reactivity, and process scalability. The following table summarizes the key performance indicators for this compound and its common alternatives.

ReagentTypical ApplicationsAdvantagesDisadvantagesRelative Cost
This compound Synthesis of poly-iodinated imidazoles and their derivatives.[1][2]- Highly effective for introducing three iodine atoms. - Stable solid, easy to handle.[2]- Higher initial cost compared to elemental iodine. - Synthesis adds an extra step to the overall process.High
Elemental Iodine (I₂) with Base Mono-, di-, and tri-iodination of imidazoles.[3]- Readily available and highly cost-effective.- Can lead to mixtures of products, requiring extensive purification. - Over-iodination can be difficult to control.[3]Low
N-Iodosuccinimide (NIS) Selective mono-iodination of a wide range of substrates.[4]- Milder reaction conditions. - Good selectivity for mono-iodination.[4] - Stable and easy to handle solid.- Significantly more expensive than elemental iodine.[5][6][7] - Generates succinimide as a byproduct.Medium to High

Cost-Benefit Analysis

A thorough cost-benefit analysis for large-scale synthesis extends beyond the initial price of the reagents and includes factors such as process efficiency, waste disposal, and safety.

This compound
  • Benefits : In syntheses where a tri-iodinated imidazole is the target molecule, using this compound as a starting material can streamline the process, potentially leading to higher overall yields and purity of the final product. This can reduce downstream purification costs. Its stability and solid form make it amenable to large-scale handling.[2]

  • Costs : The primary drawback is the cost of the reagent itself. While prices vary, it is generally more expensive than elemental iodine.[8] The synthesis of this compound also represents an additional step, which adds to the overall manufacturing cost and time.

Elemental Iodine (I₂)
  • Benefits : The most significant advantage of using elemental iodine is its low cost and widespread availability, making it an attractive option for industrial-scale production.[9]

  • Costs : The lack of selectivity can be a major issue, leading to the formation of a mixture of mono-, di-, and tri-iodinated products.[3] This necessitates complex and costly purification steps, potentially lowering the overall yield of the desired product and increasing waste generation.

N-Iodosuccinimide (NIS)
  • Benefits : NIS offers a good balance of reactivity and selectivity, often providing cleaner reactions and higher yields of mono-iodinated products under milder conditions.[4] This can simplify purification and improve overall process efficiency.

  • Costs : The cost of NIS is a significant factor, being considerably higher than that of elemental iodine.[5][6][7] The generation of succinimide as a stoichiometric byproduct also adds to the waste stream and disposal costs.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful and scalable synthesis of iodinated imidazoles.

Synthesis of this compound

A common method for the synthesis of this compound involves the direct iodination of imidazole using an excess of iodine in the presence of a base.

Materials:

  • Imidazole

  • Iodine (I₂)

  • Sodium Hydroxide (NaOH)

  • Potassium Iodide (KI) (optional, to aid iodine solubility)

  • Water

  • Hydrochloric Acid (HCl) for neutralization

Procedure:

  • In a suitable reaction vessel, dissolve imidazole and sodium hydroxide in water.

  • In a separate container, prepare a solution of iodine and potassium iodide in water.

  • Cool the imidazole solution to 0-5 °C in an ice bath.

  • Slowly add the iodine solution to the cooled imidazole solution while maintaining the temperature. An excess of iodine (at least 3 equivalents) is used to favor tri-iodination.

  • Stir the reaction mixture at a low temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Carefully neutralize the reaction mixture with hydrochloric acid to precipitate the crude this compound.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system.

Iodination using N-Iodosuccinimide (for comparison)

Materials:

  • Substrate (e.g., an activated aromatic compound)

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (or other suitable solvent)

  • Catalyst (e.g., trifluoroacetic acid, optional)

Procedure:

  • Dissolve the substrate in the chosen solvent in a reaction flask.

  • Add N-Iodosuccinimide to the solution. If required, add a catalytic amount of acid.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Concentrate the organic phase and purify the product by column chromatography or recrystallization.

Visualization of Workflows and Concepts

Experimental Workflow: Synthesis of this compound

G start Start dissolve_imidazole Dissolve Imidazole & NaOH in Water start->dissolve_imidazole prepare_iodine Prepare Iodine Solution (I2 + KI in Water) start->prepare_iodine cool_imidazole Cool Imidazole Solution (0-5 °C) dissolve_imidazole->cool_imidazole add_iodine Slowly Add Iodine Solution prepare_iodine->add_iodine cool_imidazole->add_iodine react Stir at Low Temperature (Monitor by TLC/HPLC) add_iodine->react neutralize Neutralize with HCl react->neutralize filter_wash Filter and Wash Solid neutralize->filter_wash dry Dry Product filter_wash->dry purify Recrystallize (Optional) dry->purify end End purify->end

Caption: Workflow for the synthesis of this compound.

Logical Relationship: Cost-Benefit Factors in Reagent Selection

G reagent_selection Iodinating Reagent Selection cost Reagent Cost reagent_selection->cost efficiency Reaction Efficiency (Yield & Purity) reagent_selection->efficiency safety Process Safety & Handling reagent_selection->safety waste Waste Generation & Disposal reagent_selection->waste G cluster_synthesis Synthesis cluster_bio Biological Application This compound This compound Functionalized Imidazole Functionalized Imidazole This compound->Functionalized Imidazole Cross-coupling, Substitution, etc. Active Pharmaceutical\nIngredient (API) Active Pharmaceutical Ingredient (API) Functionalized Imidazole->Active Pharmaceutical\nIngredient (API) Drug Candidate Target Protein\n(e.g., Kinase, Receptor) Target Protein (e.g., Kinase, Receptor) Active Pharmaceutical\nIngredient (API)->Target Protein\n(e.g., Kinase, Receptor) Binding/ Inhibition Signaling Pathway Signaling Pathway Target Protein\n(e.g., Kinase, Receptor)->Signaling Pathway Modulation Cellular Response Cellular Response Signaling Pathway->Cellular Response Physiological Effect

References

Safety Operating Guide

Essential Safety and Logistics for Handling 2,4,5-Triiodoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential safety protocols, operational guidance, and disposal plans for 2,4,5-Triiodoimidazole, ensuring laboratory safety and procedural clarity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to avoid adverse health effects. It is classified as toxic if swallowed and causes skin and serious eye irritation[1].

Quantitative Hazard Data:

Hazard StatementGHS Classification Code
Toxic if swallowedH301[1]
Causes skin irritationH315[1]
Causes serious eye irritationH319[1]

Recommended Personal Protective Equipment (PPE):

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.

EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To prevent eye contact which can cause serious irritation.
Hand Protection Nitrile gloves.To prevent skin contact and irritation.
Body Protection A fully-buttoned laboratory coat.To protect against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated.To avoid inhalation of the powdered chemical.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for the safe handling of this compound. The following step-by-step guidance covers the key stages of its use in a laboratory setting.

Experimental Workflow for Handling this compound:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area 1. Designate and Prepare Work Area - Work in a chemical fume hood. - Cover surface with absorbent pads. don_ppe 2. Don Appropriate PPE - Lab coat, gloves, eye protection. weigh 3. Weighing - Use an analytical balance inside the fume hood. - Use anti-static tools if necessary. don_ppe->weigh dissolve 4. Dissolution - Add solvent to the container with the powder. - Gently swirl to dissolve. weigh->dissolve decontaminate 5. Decontaminate Work Area - Wipe surfaces with a suitable solvent. dissolve->decontaminate dispose 6. Waste Disposal - Collect all waste in a labeled hazardous waste container. decontaminate->dispose doff_ppe 7. Doff PPE - Remove and dispose of gloves. - Wash hands thoroughly. dispose->doff_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Methodologies:

  • Preparation of the Work Area: All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure. The work surface should be covered with disposable absorbent bench paper to contain any spills.

  • Weighing the Compound:

    • Tare a clean, dry weighing vessel on an analytical balance located inside the chemical fume hood.

    • Carefully transfer the desired amount of this compound powder to the weighing vessel using a clean spatula.

    • To prevent scattering of the powder due to static electricity, an anti-static gun can be used on the container before opening.

  • Preparing a Solution:

    • Add the appropriate solvent to the vessel containing the weighed this compound.

    • Gently swirl the container to dissolve the powder. Sonication may be used to aid dissolution if necessary.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Collection:

  • Solid Waste: Unused this compound powder, contaminated weigh boats, and gloves should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

All waste containers must be disposed of through an approved hazardous waste disposal service.

Potential Role in Thyroid Hormone Synthesis

While the specific signaling pathways directly modulated by this compound are not extensively documented, its high iodine content suggests a potential role as an iodine source in biological systems. One such critical process is the synthesis of thyroid hormones. The following diagram illustrates the established pathway for thyroid hormone synthesis, highlighting where an iodine-containing compound like this compound could contribute.

Thyroid Hormone Synthesis Pathway:

G cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell cluster_lumen Follicular Lumen iodide_source Iodide (I⁻) Source (e.g., from this compound) iodide_blood Iodide (I⁻) iodide_source->iodide_blood nis NIS Transporter iodide_blood->nis Uptake iodide_cell Iodide (I⁻) nis->iodide_cell tpo Thyroid Peroxidase (TPO) iodide_cell->tpo Transport iodination Iodination of Tg (MIT and DIT formation) tpo->iodination Oxidation of I⁻ tg_synthesis Thyroglobulin (Tg) Synthesis tg_synthesis->iodination Secretion of Tg coupling Coupling Reaction (T3 and T4 formation) iodination->coupling tg_storage Stored Iodinated Tg coupling->tg_storage

Caption: Potential contribution of this compound to the thyroid hormone synthesis pathway.

This pathway illustrates how iodide is taken up from the bloodstream by thyroid follicular cells, oxidized, and then incorporated into thyroglobulin to form the thyroid hormones T3 and T4[2][3][4]. This compound, if administered, could serve as a source of iodide for this essential physiological process.

References

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